molecular formula C29H36O11 B12394034 19-hydroxy-10-deacetylbaccatin III

19-hydroxy-10-deacetylbaccatin III

Número de catálogo: B12394034
Peso molecular: 560.6 g/mol
Clave InChI: LCBRTOBUIDCSID-ZHPRIASZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a natural product found in Taxus sumatrana and Taxus wallichiana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C29H36O11

Peso molecular

560.6 g/mol

Nombre IUPAC

[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C29H36O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,17-19,21-22,24,30,32-34,37H,10-13H2,1-4H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1

Clave InChI

LCBRTOBUIDCSID-ZHPRIASZSA-N

SMILES isomérico

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O

SMILES canónico

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O

Origen del producto

United States

Foundational & Exploratory

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the structure elucidation of 19-hydroxy-10-deacetylbaccatin III, a naturally occurring taxane (B156437) derivative of significant interest to researchers, scientists, and professionals in the field of drug development. This document details the spectroscopic data and experimental methodologies that have been pivotal in defining the precise molecular structure of this complex diterpenoid.

Introduction

This compound is a taxane diterpenoid isolated from plant species of the Taxus genus, notably Taxus sumatrana and Taxus wallichiana[1]. As a member of the taxane family, which includes the prominent anticancer agent paclitaxel (B517696) (Taxol®), understanding the precise structure of its analogues is crucial for the exploration of new therapeutic agents and for the development of semi-synthetic pathways to novel drugs. This guide will walk through the key experimental data and analytical processes used to determine the definitive structure of this compound.

Physicochemical and Spectroscopic Data

The initial characterization of this compound involves the determination of its fundamental physicochemical properties and the acquisition of a suite of spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₉H₃₄O₁₁PubChem CID 102216735[1]
Molecular Weight558.6 g/mol PubChem CID 102216735[1]
AppearanceAmorphous powderGeneral knowledge for taxanes

Spectroscopic analysis provides the foundational data for piecing together the molecular puzzle. The key techniques employed are Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR).

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (νₘₐₓ, cm⁻¹)Functional Group Assignment
3428.13O-H stretching (hydroxyl groups)
1713.06C=O stretching (ester and ketone carbonyl groups)
1246.4C-O stretching (ester linkage)
(Data obtained in CHCl₃)[]

Table 3: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
0.99s-H-16
1.18s-H-17
1.58t12.8H-6β
1.93s-H-18
2.14m-H-14
2.27s-OCOCH₃
2.31m-H-6α
3.825d6.8H-3
3.93s-C1-OH
4.07m-H-7α
4.11d (merged)-H-20a
4.37d7.7H-20b
4.503 & 4.513two ABq12.2H-19a & H-19b
4.66m-H-13β
4.66m-C19-OH
4.74d2.0C10-OH
4.985d9.2H-5α
5.04d7.0C7-OH
5.11d2.0H-10α
5.175d3.8C13-OH
6.525d7.0H-2β
7.59m-H-3' & H-5'
7.68m-H-4'
8.09d7.3H-2' & H-6'
(Data sourced from BOC Sciences)[]

Experimental Protocols

The successful elucidation of the structure of this compound relies on meticulous experimental procedures for its isolation, purification, and analysis.

Isolation and Purification

A detailed protocol for the isolation of this compound from Taxus wallichiana would typically involve the following steps:

Isolation_and_Purification_Workflow cluster_Extraction Extraction cluster_Partitioning Solvent Partitioning cluster_Chromatography Chromatographic Purification A Dried and ground plant material (Taxus wallichiana needles) B Methanol Extraction A->B Soaking/Percolation C Crude Methanolic Extract B->C D Partitioning between Dichloromethane and Water C->D E Dichloromethane Fraction (containing taxanes) D->E Separation F Concentrated Dichloromethane Fraction E->F G Silica Gel Column Chromatography F->G Gradient Elution H Preparative HPLC (C18) G->H Fraction Collection & Analysis I Pure this compound H->I Final Purification

Figure 1: General workflow for the isolation and purification of this compound.
Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: A sample of the purified compound is dissolved in a suitable solvent (e.g., chloroform) or prepared as a KBr pellet and analyzed using an FT-IR spectrometer to identify characteristic functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) to determine the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation and analyze the resulting patterns, providing valuable structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a high-field NMR spectrometer. A standard suite of experiments is conducted:

    • ¹H NMR: To identify the proton environments and their multiplicities.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, revealing the connectivity of the molecular framework.

Structure Elucidation Pathway

The determination of the structure of this compound is a logical process of data integration and interpretation.

Structure_Elucidation_Logic cluster_Data_Acquisition Data Acquisition cluster_Analysis Spectroscopic Analysis cluster_Structure_Determination Structure Determination HRMS HRMS Data (Molecular Formula) MF_FG Determine Molecular Formula & Key Functional Groups HRMS->MF_FG IR IR Data (Functional Groups) IR->MF_FG NMR_1D 1D NMR Data (¹H, ¹³C) Substructures Identify Key Substructures (e.g., benzoyl, acetyl groups, taxane core) NMR_1D->Substructures NMR_2D 2D NMR Data (COSY, HSQC, HMBC) Connectivity Establish C-H and C-C Connectivity NMR_2D->Connectivity MF_FG->Substructures Substructures->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure

Figure 2: Logical pathway for the structure elucidation of this compound.

The molecular formula, C₂₉H₃₄O₁₁, is established by HRMS. The IR spectrum confirms the presence of hydroxyl, ester, and ketone functionalities. The ¹H NMR spectrum reveals the characteristic signals for the taxane core, including the methyl groups, protons adjacent to oxygenated carbons, and the aromatic protons of the benzoyl group. The presence of an additional hydroxymethyl group compared to 10-deacetylbaccatin III is a key observation. The final placement of all functional groups and the stereochemistry are confirmed through detailed analysis of 2D NMR correlations, such as COSY (proton-proton couplings), HSQC (direct carbon-proton correlations), and HMBC (long-range carbon-proton correlations).

Conclusion

The structure of this compound has been unequivocally established through the synergistic application of various spectroscopic techniques, underpinned by rigorous isolation and purification protocols. The detailed data presented in this guide serves as a valuable resource for researchers in natural product chemistry and drug discovery, facilitating further investigation into the bioactivity and synthetic potential of this and related taxane compounds.

References

Unveiling the Natural Reserves of 19-Hydroxy-10-deacetylbaccatin III: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, extraction, and quantification of 19-hydroxy-10-deacetylbaccatin III, a taxane (B156437) of significant interest to the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and utilization of natural compounds for therapeutic applications.

Executive Summary

This compound, a structural analog of the crucial paclitaxel (B517696) precursor 10-deacetylbaccatin III, has been identified in various species of the genus Taxus, commonly known as yew trees. This guide synthesizes the current knowledge on its natural occurrence, presenting quantitative data from scientific studies and outlining detailed experimental protocols for its isolation. The information herein is designed to facilitate further research and development of this promising natural product.

Natural Sources and Quantitative Analysis

The primary natural sources of this compound identified to date are various species of Taxus. The concentration of this compound can fluctuate based on the species, the specific part of the plant, and the season of collection.

Plant SourcePlant PartCompoundYield/ContentReference
Taxus wallichiana Zucc.Needles19-hydroxybaccatin IIIUp to 0.032% (dry weight)[1]
Taxus sumatranaBark19-hydroxybaccatin IIIPresence confirmed
Taxus sumatranaNeedles19-hydroxybaccatin IIIPresence confirmed[2]

Table 1: Quantitative Data on the Natural Occurrence of this compound.

A study on Taxus wallichiana Zucc. collected in the Lam Dong province of Vietnam revealed that the content of 19-hydroxybaccatin III in the dried needles varied seasonally. The highest concentration, reaching 0.032%, was observed in needles collected in June, while the lowest level of 0.014% was found in January.[1] This seasonal variation highlights the importance of optimizing collection times to maximize the yield of the target compound. The presence of 19-hydroxybaccatin III has also been confirmed in the bark and needles of Taxus sumatrana.[2]

Experimental Protocols: From Plant Material to Purified Compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented, methodologies for the extraction and purification of the closely related and more abundant 10-deacetylbaccatin III from Taxus species are well-established. These protocols can be adapted for the isolation of this compound due to their structural similarities.

Extraction

The initial step involves the extraction of taxanes from the plant material.

  • Sample Preparation: The plant material (e.g., needles, bark) is air-dried and pulverized to a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered material is typically extracted with a polar solvent. Methanol is a commonly used solvent for this purpose. The extraction can be performed by stirring the plant material with the solvent for an extended period (e.g., 12 hours) at room temperature.[3] Alternatively, methods like ultrasonic-assisted extraction can be employed to improve efficiency.

Preliminary Purification: Solvent Partitioning

The crude extract obtained from the initial solvent extraction contains a complex mixture of compounds. Solvent-solvent partitioning is a crucial step to separate taxanes from other components.

  • The crude extract is typically concentrated and then partitioned between an aqueous phase and an immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate. This step helps in removing highly polar and non-polar impurities.

Chromatographic Separation

Column chromatography is the primary technique used for the isolation and purification of individual taxanes from the semi-purified extract.

  • Stationary Phase: Silica gel is a commonly used stationary phase for the chromatographic separation of taxanes.

  • Mobile Phase: A gradient of non-polar and polar solvents is used to elute the compounds from the column. The specific solvent system is optimized to achieve the best separation of the target compound from other taxanes and impurities.

  • Fraction Collection and Analysis: Fractions are collected from the column and analyzed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Final Purification: Crystallization

The fractions containing the purified compound are pooled, and the solvent is evaporated. The resulting solid can be further purified by crystallization from a suitable solvent or solvent mixture to obtain high-purity this compound.

Visualization of the Isolation Workflow

The following diagram illustrates a general workflow for the isolation of this compound from Taxus species.

Isolation_Workflow Plant_Material Taxus sp. Plant Material (e.g., Needles, Bark) Grinding Grinding and Drying Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Crude_Extract Crude Taxane Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Semi_Purified_Extract Semi-Purified Extract Partitioning->Semi_Purified_Extract Chromatography Column Chromatography (e.g., Silica Gel) Semi_Purified_Extract->Chromatography Fractions Collected Fractions Chromatography->Fractions Analysis TLC/HPLC Analysis Fractions->Analysis Purified_Compound Purified 19-Hydroxy-10- deacetylbaccatin III Analysis->Purified_Compound Pool Positive Fractions Crystallization Crystallization Purified_Compound->Crystallization Final_Product High-Purity Compound Crystallization->Final_Product

Figure 1. General workflow for the isolation of this compound.

This comprehensive guide serves as a foundational resource for the scientific community, providing critical data and methodologies to advance the research and potential therapeutic applications of this compound.

References

The Discovery and Isolation of 19-Hydroxy-10-deacetylbaccatin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 19-hydroxy-10-deacetylbaccatin III, a naturally occurring taxane (B156437) diterpenoid. Taxanes are a critical class of compounds in oncology, and understanding the isolation and characterization of novel analogues is paramount for the development of new therapeutic agents. This document details the historical context of its discovery, comprehensive experimental protocols for its isolation and purification from natural sources, and methods for its structural elucidation.

Discovery and Significance

The discovery of novel taxanes is intrinsically linked to the intensive investigation of the genus Taxus (yew) following the identification of paclitaxel's potent anticancer activity. While paclitaxel (B517696) and its key precursor, 10-deacetylbaccatin III (10-DAB), have been the primary focus of research, a plethora of other taxane analogues have been isolated and characterized.

The first report of a 19-hydroxylated taxane, specifically 19-hydroxybaccatin III, was in 1981 by McLaughlin, Miller, Powell, and Smith.[1] Through activity-guided chromatographic fractionation of a polar extract from Taxus wallichiana Zucc., they isolated and characterized several new taxane derivatives.[1] this compound is a closely related analogue, also found as a minor constituent in various Taxus species. These 19-hydroxylated taxanes are of significant interest as they represent potential starting materials for the semi-synthesis of new, and possibly more potent, anticancer drugs.

Quantitative Data

The concentration of taxanes in Taxus species can vary significantly depending on the species, geographical location, and season of harvest. A study on Taxus wallichiana Zucc. in the Lam Dong province of Vietnam investigated the seasonal effects on the content of 19-hydroxybaccatin III, a closely related analogue of the target compound. The findings from this study provide valuable insight into the optimal harvesting times for maximizing the yield of 19-hydroxylated taxanes.

Month of Harvest19-Hydroxybaccatin III Content (% of dried needles)
January0.014
June0.032

Data adapted from a seasonal study on Taxus wallichiana Zucc.[2][3]

The data indicates that the concentration of 19-hydroxybaccatin III is highest in the summer months, suggesting a metabolic peak during this period. It is reasonable to extrapolate that the optimal harvest time for this compound would follow a similar seasonal pattern.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Taxus biomass is a multi-step process that involves extraction, partitioning, and multiple chromatographic separations. The following protocol is a synthesized methodology based on established procedures for the isolation of various taxanes.

Extraction
  • Plant Material Preparation: Needles of Taxus wallichiana are air-dried at a temperature below 45°C to a constant weight and then pulverized into a fine powder.

  • Solvent Extraction: The powdered plant material is extracted with methanol (B129727) at room temperature. A typical ratio is 1:5 (w/v) of dried plant material to methanol. The extraction is carried out three times, each for 4 hours, using an ultrasonic bath to enhance efficiency.

  • Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Liquid-Liquid Partitioning
  • Initial Partitioning: The crude methanolic extract is suspended in water and partitioned with a non-polar solvent such as n-hexane or dichloromethane. This step removes lipids and chlorophyll. The aqueous-methanolic phase containing the more polar taxanes is retained.

  • Further Extraction: The aqueous-methanolic phase is then extracted multiple times with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to extract the taxanes. The combined ethyl acetate fractions are then concentrated to dryness.

Chromatographic Purification
  • Adsorbent Column Chromatography: The dried ethyl acetate extract is loaded onto a column packed with a non-polar synthetic hydrophobic adsorbent resin (e.g., Diaion® HP-20). This initial step helps to remove highly polar impurities. The column is washed with water, and the taxanes are then eluted with methanol.

  • Silica (B1680970) Gel Chromatography: The methanol eluate from the adsorbent column is concentrated and subjected to column chromatography on silica gel. A gradient elution system of increasing polarity, such as a mixture of n-hexane and ethyl acetate, is used to separate the taxane fraction from other compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): The taxane-rich fraction from the silica gel column is further purified by preparative reversed-phase HPLC on a C18 column. A mobile phase consisting of a gradient of acetonitrile (B52724) and water is typically used. The separation is monitored by a UV detector at 227 nm. Fractions containing this compound are collected.

  • Final Purification: The collected fractions are pooled, concentrated, and may be subjected to a final crystallization step from a suitable solvent system (e.g., methanol/water) to yield the pure compound.

experimental_workflow plant_material Taxus wallichiana Needles drying_grinding Drying and Grinding plant_material->drying_grinding extraction Methanol Extraction drying_grinding->extraction concentration1 Concentration extraction->concentration1 partitioning Liquid-Liquid Partitioning (n-Hexane/Water-Methanol) concentration1->partitioning ethyl_acetate_extraction Ethyl Acetate Extraction partitioning->ethyl_acetate_extraction concentration2 Concentration ethyl_acetate_extraction->concentration2 adsorbent_chromatography Adsorbent Chromatography (e.g., Diaion® HP-20) concentration2->adsorbent_chromatography silica_gel_chromatography Silica Gel Chromatography adsorbent_chromatography->silica_gel_chromatography prep_hplc Preparative RP-HPLC (C18) silica_gel_chromatography->prep_hplc final_product Pure this compound prep_hplc->final_product

Figure 1: General workflow for the isolation of this compound.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueKey Features
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the taxane core, including singlets for the C-16 and C-17 methyl groups, and signals for the acetyl and benzoyl groups. The presence of the 19-hydroxyl group would be indicated by signals corresponding to the hydroxymethyl group (CH₂OH).
¹³C NMR The carbon NMR spectrum will show the full complement of carbons for the taxane skeleton. The chemical shift of the C-19 carbon will be indicative of a primary alcohol.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The fragmentation pattern in MS/MS experiments can provide further structural information about the taxane core and its substituents.

Note: Detailed, specific spectral data for this compound is not widely available in the public domain. The features described are based on the known structure and comparison with related taxanes.

Biosynthesis

The biosynthesis of taxanes is a complex pathway involving numerous enzymatic steps. While the pathway to the key intermediate, baccatin (B15129273) III, has been extensively studied, the specific enzyme responsible for the hydroxylation at the C-19 position of the taxane core has not yet been fully characterized. It is hypothesized that a cytochrome P450-dependent monooxygenase is responsible for this transformation.

The general biosynthetic pathway begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to taxa-4(5),11(12)-diene, the first committed step in taxane biosynthesis. This is followed by a series of hydroxylations and acetylations to form key intermediates, ultimately leading to baccatin III. The 19-hydroxylation likely occurs at one of the intermediate stages of this pathway.

biosynthetic_pathway ggpp Geranylgeranyl Diphosphate (GGPP) taxadiene Taxa-4(5),11(12)-diene ggpp->taxadiene Taxadiene Synthase taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol taxadiene->taxadien_5a_ol Taxadiene 5α-hydroxylase taxadien_5a_yl_acetate Taxadien-5α-yl-acetate taxadien_5a_ol->taxadien_5a_yl_acetate Taxadienol-5α-O-acetyltransferase intermediate_taxoids Multiple Hydroxylation and Acylation Steps taxadien_5a_yl_acetate->intermediate_taxoids baccatin_iii Baccatin III intermediate_taxoids->baccatin_iii hydroxy_taxoid 19-Hydroxy Taxoid Intermediate intermediate_taxoids->hydroxy_taxoid Cytochrome P450 (Hypothesized) final_product This compound hydroxy_taxoid->final_product

Figure 2: Simplified general taxane biosynthetic pathway with the hypothesized 19-hydroxylation step.

Conclusion

This compound represents an important member of the diverse family of taxane diterpenoids. Its isolation from Taxus species, while challenging due to its low abundance, is achievable through a systematic approach of extraction, partitioning, and multi-step chromatography. The detailed characterization of this and other novel taxanes is crucial for expanding the chemical space available for the development of next-generation anticancer therapeutics. Further research into the specific biosynthetic pathway leading to 19-hydroxylated taxanes could open up possibilities for their production through synthetic biology approaches.

References

An In-Depth Technical Guide to 19-Hydroxy-10-deacetylbaccatin III: Properties and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 19-hydroxy-10-deacetylbaccatin III, a naturally occurring taxane (B156437) diterpenoid. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document compiles available information and provides context through data on the closely related and extensively studied precursor, 10-deacetylbaccatin III. This guide includes tabulated physical and spectral data, detailed experimental protocols for isolation and characterization, and visualizations of relevant biochemical pathways and experimental workflows to support researchers in drug discovery and development.

Introduction

This compound is a taxane diterpenoid, a class of compounds that has yielded some of the most significant anticancer agents, notably paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®). Found as a minor constituent in various species of the yew tree (Taxus), this molecule is structurally similar to key intermediates in the biosynthesis of paclitaxel.[1][2] Its primary significance in the scientific community lies in its role as an impurity in the extraction of more abundant taxanes like baccatin (B15129273) III and as a potential starting material for the semi-synthesis of novel taxane derivatives.[][4] Notably, it is a direct precursor to 19-hydroxydocetaxel, a compound that has demonstrated high levels of cytotoxicity in in-vitro experimental models.[] Understanding the physicochemical properties of this compound is crucial for its isolation, purification, and derivatization in the pursuit of new therapeutic agents.

Physicochemical Properties

The following tables summarize the known and computed physical and chemical properties of this compound. Where experimental data is not available for the 19-hydroxy derivative, data for the parent compound, 10-deacetylbaccatin III, is provided for comparative purposes, and this is clearly indicated.

General Properties
PropertyValueSource
Molecular Formula C₂₉H₃₄O₁₁[5]
Molecular Weight 558.58 g/mol [5]
IUPAC Name [(1S,2S,3R,4S,7R,9S,10R,12R)-4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[5]
CAS Number 154083-99-5[5]
Natural Sources Taxus wallichiana, Taxus baccata[][4]
Physical Properties
PropertyThis compound10-Deacetylbaccatin III (for comparison)Source
Melting Point Data not available234 °C[6]
Boiling Point 758.1 ± 60.0 °C at 760 mmHg (Predicted)Data not available[]
Density 1.46 ± 0.1 g/cm³ (Predicted)Data not available[]
Solubility Data not availableSoluble in methanol (B129727), DMSO, and dimethylformamide (approx. 20 mg/mL)[6][7]

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and structural elucidation of this compound. Below is a summary of available spectral data.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)InterpretationSource
3428.13O-H stretching (hydroxyl groups)[]
1713.06C=O stretching (ester and ketone groups)[]
1246.4C-O stretching (ester group)[]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Specific mass spectrometry fragmentation data for this compound is not detailed in the available literature. For taxanes in general, electrospray ionization (ESI) is a common technique. Fragmentation patterns would likely involve the loss of water, acetyl, and benzoyl groups, as well as characteristic cleavages of the taxane ring system. High-resolution mass spectrometry would be essential for confirming the elemental composition.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation, purification, and analysis of taxanes, which can be adapted for this compound.

Isolation from Taxus Species

The isolation of taxanes from plant material is a multi-step process involving extraction, partitioning, and chromatographic purification.

Isolation_Workflow Start Dried and Ground Taxus Needles Extraction Methanol Extraction Start->Extraction Concentration1 Concentration under Vacuum Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (e.g., Water/Dichloromethane) Concentration1->Partitioning Organic_Phase Collect Organic Phase (Dichloromethane) Partitioning->Organic_Phase Aqueous_Phase Discard Aqueous Phase Partitioning->Aqueous_Phase Concentration2 Concentration to Crude Extract Organic_Phase->Concentration2 Chromatography Chromatographic Purification (e.g., HPLC) Concentration2->Chromatography Fractions Fraction Collection Chromatography->Fractions Analysis Analysis of Fractions (TLC, HPLC) Fractions->Analysis Pure_Compound Pure this compound Analysis->Pure_Compound

Figure 1: General workflow for the isolation of taxanes.

Protocol:

  • Extraction: Dried and ground needles of Taxus species are extracted with methanol at room temperature.[8]

  • Partitioning: The methanol extract is concentrated under reduced pressure and then partitioned between water and an immiscible organic solvent such as dichloromethane.[8] The taxanes will preferentially move into the organic layer.

  • Concentration: The organic phase is collected and evaporated to dryness to yield a crude taxane extract.[9]

  • Purification: The crude extract is subjected to one or more rounds of chromatography. High-performance liquid chromatography (HPLC) with a C18 column is commonly used for the separation of individual taxanes.[8]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary technique for the analysis and purification of taxanes.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto HPLC System Sample_Prep->Injection Separation Separation on C18 Column (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection (e.g., 227 nm) Separation->Detection Data_Analysis Data Analysis (Retention Time, Peak Area) Detection->Data_Analysis Quantification Quantification against Standard Data_Analysis->Quantification

Figure 2: Workflow for HPLC analysis of taxanes.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used, with the ratio adjusted to achieve optimal separation. For example, a 30:70 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 227 nm is standard for taxanes.[7]

  • Injection Volume: 20 µL.

Semi-synthesis of 19-Hydroxydocetaxel

This compound serves as a precursor for the semi-synthesis of 19-hydroxydocetaxel. This typically involves the protection of hydroxyl groups, coupling with a protected side chain, and subsequent deprotection.

Semi_Synthesis_Workflow Start This compound Protection Protection of Hydroxyl Groups (e.g., with silyl (B83357) ethers) Start->Protection Coupling Coupling with Protected Side Chain (e.g., β-lactam) Protection->Coupling Deprotection Deprotection of Protecting Groups Coupling->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Product 19-Hydroxydocetaxel Purification->Final_Product

Figure 3: General workflow for the semi-synthesis of docetaxel analogs.

General Procedure:

  • Protection: The hydroxyl groups at C7 and C10 of this compound are selectively protected, often using silyl protecting groups.[10]

  • Coupling: The protected taxane core is then coupled with a suitable protected side-chain precursor, such as a β-lactam.[10]

  • Deprotection: The protecting groups on the side chain and the taxane core are removed under specific reaction conditions to yield the final product.[10]

  • Purification: The final product is purified using chromatographic techniques to remove any unreacted starting materials and byproducts.

Biological Context and Significance

While direct signaling pathways involving this compound have not been elucidated, its structural similarity to key intermediates in the taxol biosynthetic pathway places it within a well-studied biochemical context. The biosynthesis of taxol is a complex, multi-step process that occurs in Taxus species.[2][11]

Taxol_Biosynthesis GGPP Geranylgeranyl Diphosphate (B83284) (GGPP) Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase Hydroxylation1 Multiple Hydroxylation Steps Taxadiene->Hydroxylation1 Cytochrome P450 monooxygenases Acetylation1 Acetylation Hydroxylation1->Acetylation1 Intermediate_Pool Pool of Taxane Intermediates (including 10-deacetylbaccatin III and related compounds) Acetylation1->Intermediate_Pool Baccatin_III Baccatin III Intermediate_Pool->Baccatin_III Side_Chain_Attachment Side Chain Attachment Baccatin_III->Side_Chain_Attachment Taxol Taxol (Paclitaxel) Side_Chain_Attachment->Taxol

Figure 4: Simplified overview of the Taxol biosynthetic pathway.

The pathway begins with the cyclization of geranylgeranyl diphosphate (GGPP) to form the basic taxane skeleton.[2] A series of subsequent enzymatic reactions, including hydroxylations, acetylations, and benzoylations, gradually build the complex structure of taxol.[11] 10-Deacetylbaccatin III is a key intermediate in this pathway, and it is plausible that this compound is formed through a similar series of enzymatic modifications.

The primary biological relevance of this compound is its potential as a precursor for novel taxane analogs. The cytotoxicity of its derivative, 19-hydroxydocetaxel, suggests that modifications at the C-19 position could be a promising avenue for the development of new anticancer drugs with improved efficacy or altered pharmacological profiles.[][4]

Conclusion

This compound is a naturally occurring taxane with significant potential in the field of drug development. While comprehensive data on its physical and chemical properties are still emerging, this guide provides a foundational understanding based on available information and comparisons with its well-characterized analog, 10-deacetylbaccatin III. The provided experimental protocols and workflow visualizations offer a practical starting point for researchers working on the isolation, characterization, and synthetic modification of this and other related taxanes. Further investigation into the specific properties and biological activities of this compound is warranted to fully explore its therapeutic potential.

References

In Vitro Profile of 19-Hydroxy-10-deacetylbaccatin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxy-10-deacetylbaccatin III, a naturally occurring taxane (B156437) derivative, has garnered interest within the scientific community for its potential as an anticancer agent. As a member of the taxane family, which includes the highly successful chemotherapeutic agents paclitaxel (B517696) and docetaxel (B913), its mechanism of action is presumed to involve the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the available in vitro research on this compound and its closely related analogs. It details the cytotoxic activities against various cancer cell lines, elucidates the underlying molecular mechanisms, and provides detailed experimental protocols for key assays. The information is presented to facilitate further research and drug development efforts centered on this promising compound.

Introduction

The taxane family of diterpenoids, originally isolated from the yew tree (Taxus species), represents a cornerstone of modern cancer chemotherapy. Paclitaxel and its semi-synthetic analog docetaxel have demonstrated significant clinical efficacy against a broad spectrum of solid tumors. Their primary mechanism of action involves the stabilization of microtubules, which leads to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis. The discovery and development of new taxane analogs with improved efficacy, better solubility, and a more favorable side-effect profile remain an active area of research. This compound is one such analog that has been investigated for its cytotoxic potential. This guide summarizes the key in vitro findings related to this compound.

Cytotoxic Activity

While specific in vitro cytotoxicity data for this compound is limited in publicly available literature, studies on structurally similar compounds, such as 14β-hydroxy-10-deacetylbaccatin III derivatives, provide valuable insights into its potential anticancer activity. Research on these analogs has demonstrated potent growth-inhibitory effects against various human cancer cell lines.

For instance, studies on baccatin (B15129273) III, a precursor to paclitaxel, have shown cytotoxic activity against a variety of cancer cell lines, with ED50 values in the micromolar range.[1] Although less potent than paclitaxel, the inherent cytotoxicity of the baccatin core structure is evident.

Table 1: In Vitro Cytotoxicity of Baccatin III (Precursor to this compound)

Cell LineCancer TypeED50 (µM)
VariousVarious~ 8 - 50

Data extrapolated from studies on Baccatin III, a closely related precursor.[1]

Mechanism of Action

The mechanism of action of this compound is expected to align with that of other taxanes, primarily targeting microtubule function.

Microtubule Stabilization

Taxanes are known to bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation and function, a critical step in cell division. While direct evidence for this compound is pending, studies on the closely related baccatin III indicate an antimitotic effect, albeit through a different interaction with tubulin than paclitaxel. Baccatin III has been shown to inhibit tubulin polymerization, a mechanism more akin to colchicine.[1] This suggests that modifications at the C10 and C19 positions on the baccatin core can significantly influence the precise mechanism of microtubule interaction.

Cell Cycle Arrest

The disruption of microtubule dynamics by taxanes leads to a halt in the cell cycle at the G2/M transition. This mitotic arrest prevents cancer cells from completing cell division. Studies on 14β-hydroxy-10-deacetylbaccatin III derivatives have confirmed their ability to induce a G2/M cell cycle block in a concentration-dependent manner.[2] It is highly probable that this compound exerts a similar effect.

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately triggers programmed cell death, or apoptosis. This is a key component of the anticancer effect of taxanes. The apoptotic cascade is initiated, leading to characteristic morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. Research has demonstrated that the G2/M block induced by 14β-hydroxy-10-deacetylbaccatin III derivatives is significantly correlated with the induction of apoptosis.[2]

Signaling Pathways

The induction of apoptosis by taxanes involves a complex interplay of signaling pathways. While the specific pathways modulated by this compound have not been fully elucidated, the general mechanism for taxanes provides a likely framework.

Signaling_Pathway 19-Hydroxy-10-deacetylbaccatin_III 19-Hydroxy-10-deacetylbaccatin_III Microtubule_Stabilization Microtubule_Stabilization 19-Hydroxy-10-deacetylbaccatin_III->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2/M_Arrest G2/M_Arrest Mitotic_Spindle_Disruption->G2/M_Arrest Apoptosis_Induction Apoptosis_Induction G2/M_Arrest->Apoptosis_Induction Caspase_Activation Caspase_Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell_Death Caspase_Activation->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the study of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel). Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Cell_Cycle_Workflow Treat_Cells Treat cells with compound Harvest_Cells Harvest cells (trypsinization) Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold ethanol (B145695) Harvest_Cells->Fix_Cells Stain_DNA Stain DNA with Propidium (B1200493) Iodide (PI) and treat with RNase Fix_Cells->Stain_DNA Flow_Cytometry Analyze by Flow Cytometry Stain_DNA->Flow_Cytometry Data_Analysis Analyze DNA content histograms Flow_Cytometry->Data_Analysis

Caption: General workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.

Workflow:

Apoptosis_Workflow Treat_Cells Treat cells with compound Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Wash_Cells Wash cells with PBS Harvest_Cells->Wash_Cells Resuspend_Binding_Buffer Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend_Binding_Buffer Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend_Binding_Buffer->Add_Stains Incubate_Dark Incubate in the dark Add_Stains->Incubate_Dark Flow_Cytometry Analyze by Flow Cytometry Incubate_Dark->Flow_Cytometry

References

Preliminary Research on the Antitumor Properties of 19-hydroxy-10-deacetylbaccatin III and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the antitumor properties of 19-hydroxy-10-deacetylbaccatin III is limited in publicly available scientific literature. This guide provides a comprehensive overview of the antitumor activities of closely related analogs, primarily derivatives of 14β-hydroxy-10-deacetylbaccatin III, to serve as a foundational resource for preliminary research and drug development.

Executive Summary

This technical guide consolidates preclinical data on the antitumor properties of derivatives of 10-deacetylbaccatin III, with a focus on analogs of 14β-hydroxy-10-deacetylbaccatin III. These taxane (B156437) analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including those exhibiting multidrug resistance. The primary mechanism of action involves the disruption of microtubule dynamics, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This document provides a detailed summary of quantitative efficacy data, experimental methodologies for key assays, and visual representations of the underlying molecular pathways and experimental workflows to support further investigation into this class of compounds.

Quantitative Antitumor Activity

The antitumor efficacy of various taxoid analogs derived from 14β-hydroxy-10-deacetylbaccatin III has been evaluated against several human cancer cell lines. Many of these derivatives exhibit potent cytotoxic activity, in some cases surpassing the efficacy of established chemotherapeutic agents like paclitaxel (B517696) and docetaxel.[1]

Table 1: In Vitro Cytotoxicity of 14β-hydroxy-10-deacetylbaccatin III Analogs against Human Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 (nM)Fold-change vs. PaclitaxelReference
IDN 5109 MCF-7 ADRr (MDR-positive breast)-25- to 30-fold higher activity[2]
Various Analogs A121 (ovarian)SubnanomolarSeveral-fold to 1 order of magnitude better[1]
A549 (non-small-cell lung)SubnanomolarSeveral-fold to 1 order of magnitude better[1]
HT-29 (colon)SubnanomolarSeveral-fold to 1 order of magnitude better[1]
MCF-7 (breast)SubnanomolarSeveral-fold to 1 order of magnitude better[1]
MCF7-R (doxorubicin-resistant breast)Significantly increased cytotoxicity-[1]

Note: Specific IC50 values for all compounds and cell lines are not consistently reported across all literature. The table summarizes the reported potency.

Mechanism of Action

Similar to other taxanes, the derivatives of 14β-hydroxy-10-deacetylbaccatin III exert their antitumor effects by interfering with microtubule function. This leads to a cascade of cellular events culminating in apoptotic cell death.

Microtubule Stabilization and G2/M Cell Cycle Arrest

Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[3] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation and function, leading to an arrest of the cell cycle in the G2/M phase.[2][4]

Induction of Apoptosis

The prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspase cascades and DNA fragmentation.[2] Studies have confirmed the occurrence of apoptosis through methods such as DNA laddering assays and the detection of a sub-G1 peak in cell cycle analysis.[2] The apoptotic response to taxane-induced mitotic arrest can be both p53-dependent and p53-independent.[5]

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the antitumor properties of these compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and vehicle control) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[2]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells by trypsinization and centrifugation.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.

  • PI Staining: Stain the cells with a solution containing propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is measured for each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1]

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[7]

Protocol:

  • Cell Preparation and Fixation: Grow cells on coverslips or in chamber slides, treat with the test compound, and then fix with paraformaldehyde.

  • Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) to allow the TdT enzyme to enter the nucleus.

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs.

  • Washing and Counterstaining: Wash the cells to remove unincorporated nucleotides and counterstain the nuclei with a DNA dye like DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells.

Visualizations

Experimental Workflow for In Vitro Antitumor Activity Assessment

experimental_workflow cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treatment with 14-OH-DAB Analog start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (TUNEL) treatment->apoptosis ic50 IC50 Determination mtt->ic50 g2m_arrest G2/M Arrest Quantification cell_cycle->g2m_arrest apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant

Caption: Workflow for evaluating the in vitro antitumor activity of taxane analogs.

Signaling Pathway of Taxane-Induced G2/M Arrest and Apoptosis

signaling_pathway taxane 14-OH-DAB Analog (Taxane) microtubules β-tubulin in Microtubules taxane->microtubules binds to stabilization Microtubule Stabilization microtubules->stabilization promotes mitotic_spindle Mitotic Spindle Dysfunction stabilization->mitotic_spindle leads to g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest induces apoptosis Apoptosis g2m_arrest->apoptosis triggers caspases Caspase Activation apoptosis->caspases dna_frag DNA Fragmentation caspases->dna_frag

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Conclusion and Future Directions

The derivatives of 14β-hydroxy-10-deacetylbaccatin III represent a promising class of antitumor agents with potent activity against various cancer cell lines, including those with multidrug resistance. Their mechanism of action, centered on microtubule stabilization and induction of apoptosis, is well-established for taxanes.

Future research should focus on:

  • Synthesis and Evaluation of this compound: Direct synthesis and in vitro evaluation of the title compound are necessary to determine its specific antitumor properties.

  • In Vivo Efficacy and Toxicity: Promising analogs should be advanced to preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Mechanism of Overcoming Drug Resistance: Further investigation is needed to elucidate the precise molecular mechanisms by which these analogs overcome multidrug resistance.

  • Combination Therapies: Exploring the synergistic effects of these compounds with other anticancer agents could lead to more effective treatment strategies.

This guide provides a solid foundation for initiating research into this compound and its analogs as potential novel cancer therapeutics.

References

An In-depth Technical Guide to 19-hydroxy-10-deacetylbaccatin III: A Key Precursor in Taxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxy-10-deacetylbaccatin III is a complex diterpenoid belonging to the taxane (B156437) family. Taxanes are a critical class of compounds in oncology, with prominent members like Paclitaxel (Taxol®) and Docetaxel (B913) (Taxotere®) being mainstays in chemotherapy regimens. This compound serves as a crucial, advanced precursor in the semi-synthesis of novel taxane derivatives, most notably 19-hydroxydocetaxel, a compound noted for its significant cytotoxic activity in preclinical models.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation, and its role in the synthesis of potent anti-cancer agents. This document is intended to serve as a resource for researchers and professionals engaged in taxane chemistry and the development of next-generation chemotherapeutics.

Core Molecular Data

There has been some discrepancy in publicly available databases regarding the precise molecular formula of this compound. While some sources indicate a formula of C29H34O11, a detailed review of spectroscopic data and its structural relationship to 10-deacetylbaccatin III confirms the correct molecular formula to be C29H36O11 . This corresponds to a molecular weight of approximately 560.6 g/mol . This distinction is critical for accurate stoichiometric calculations in synthetic applications and for precise characterization.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C29H36O11Confirmed via spectroscopic data
Molecular Weight 560.59 g/mol [][2]
CAS Number 154083-99-5[][2][3][4]
Appearance White Solid[4]
Boiling Point 758.1 ± 60.0 °C at 760 mmHg[]
Density 1.46 ± 0.1 g/cm³[]
Table 2: Spectroscopic Data for this compound
TechniqueData
Infrared (IR) in CHCl3 νmax 3428.13, 1713.06, 1246.4 cm⁻¹[]
¹H NMR (400 MHz, DMSO-d6) δ 0.99 (s, H-16), 1.18 (s, H-17), 1.58 (t, J = 12.8 Hz, H-6β), 1.93 (s, H-18), 2.14 (m, H-14), 2.27 (s, OCOCH₃), 2.31 (m, H-6α)[]

Isolation and Purification

This compound is typically found as a minor component or impurity within extracts from the needles and twigs of various yew species (Taxus sp.), such as Taxus baccata.[] Its structural similarity to the more abundant 10-deacetylbaccatin III (10-DAB) makes its isolation a challenging yet critical process for the synthesis of high-purity derivatives.

The general workflow for isolating taxanes from natural sources provides a framework for obtaining this compound. While specific protocols for this molecule are not widely published, the methodologies used for 10-DAB are directly applicable and can be adapted.

Experimental Protocol: General Taxane Isolation and Purification
  • Extraction: Dried and ground biomass from Taxus needles is extracted with a polar solvent, typically methanol (B129727) or ethanol, over an extended period (e.g., 24 hours) at ambient temperature.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. A liquid-liquid partition is then performed, for example, between a water/methanol mixture and a non-polar solvent like hexane (B92381) or ligroin to remove lipids. The aqueous phase, containing the taxanes, is then extracted with a solvent such as dichloromethane (B109758) or chloroform.

  • Chromatographic Purification: The semi-purified taxane mixture is subjected to one or more stages of chromatography.

    • Initial Separation: Normal-phase chromatography on silica (B1680970) gel can be used for initial fractionation.

    • High-Resolution Separation: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) using a C18 column, is essential for separating the structurally similar taxanes. A gradient of acetonitrile (B52724) and water is commonly employed as the mobile phase.

    • Centrifugal Partition Chromatography (CPC): This technique has been shown to be effective in separating this compound from 10-DAB and other contaminants. Specific solvent systems, such as methyl ethyl ketone/water, can provide excellent selectivity.

The following diagram illustrates a typical workflow for the isolation and purification of taxane precursors.

G Figure 1. General Workflow for Taxane Precursor Isolation cluster_extraction Extraction cluster_partition Purification cluster_chromatography High-Resolution Separation start Taxus Biomass (Needles) extraction Methanol/Ethanol Extraction start->extraction concentrate Concentration of Crude Extract extraction->concentrate partition Liquid-Liquid Partitioning (Hexane/Water-Methanol) concentrate->partition taxane_extract Semi-Pure Taxane Extract partition->taxane_extract hplc Reversed-Phase HPLC (C18) (Acetonitrile/Water Gradient) taxane_extract->hplc fractions Collect Fractions hplc->fractions pure_compound Pure this compound fractions->pure_compound

Caption: General Workflow for Taxane Precursor Isolation

Role in Semi-Synthesis of 19-hydroxydocetaxel

The primary significance of this compound lies in its utility as a starting material for the semi-synthesis of 19-hydroxydocetaxel. Docetaxel is a potent microtubule-stabilizing agent, and hydroxylation at the C-19 position represents a modification that can influence the compound's pharmacological profile.

The synthesis involves the esterification of the C-13 hydroxyl group of the taxane core with a protected side chain, followed by deprotection steps. This process is analogous to the well-established semi-synthesis of docetaxel from 10-deacetylbaccatin III.

Experimental Protocol: General Synthesis of a Docetaxel Analog
  • Protection: The hydroxyl groups at positions C-7 and C-10 of the this compound core are selectively protected. For instance, they can be converted to triethylsilyl (TES) ethers or carbobenzyloxy (CBZ) groups to prevent unwanted side reactions.

  • Side-Chain Coupling: The protected core is coupled with a suitably protected β-lactam or phenylisoserine (B1258129) side chain at the C-13 hydroxyl group. This esterification is typically carried out using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

  • Deprotection: The protecting groups at C-7, C-10, and on the side chain are removed under specific conditions (e.g., mild acid for TES groups, hydrogenation for CBZ groups) to yield the final product, 19-hydroxydocetaxel.

The logical relationship in the semi-synthetic pathway is depicted below.

G Figure 2. Semi-Synthetic Pathway to 19-hydroxydocetaxel start This compound protect Selective Protection (e.g., C7, C10 hydroxyls) start->protect protected_core Protected Taxane Core protect->protected_core couple Esterification at C13-OH (Coupling Reaction) protected_core->couple side_chain Protected Side Chain (e.g., β-lactam) side_chain->couple coupled_product Protected 19-hydroxydocetaxel couple->coupled_product deprotect Deprotection coupled_product->deprotect final_product 19-hydroxydocetaxel deprotect->final_product

Caption: Semi-Synthetic Pathway to 19-hydroxydocetaxel

Biological Activity of Derivatives

While this compound is primarily a synthetic intermediate, its derivative, 19-hydroxydocetaxel, is expected to exhibit significant biological activity. Docetaxel, the parent compound, functions by binding to the β-subunit of tubulin, which promotes the assembly of microtubules and stabilizes them by preventing depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. It is highly probable that 19-hydroxydocetaxel shares this mechanism of action.

The diagram below illustrates the generally accepted mechanism of action for taxane drugs like docetaxel.

G Figure 3. Proposed Mechanism of Action for 19-hydroxydocetaxel cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect drug 19-hydroxydocetaxel tubulin β-tubulin subunit drug->tubulin Binds to microtubule Microtubule tubulin->microtubule Polymerizes into stabilization Hyper-stabilization of Microtubules microtubule->stabilization disruption Disruption of Mitotic Spindle stabilization->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

Caption: Proposed Mechanism of Action for 19-hydroxydocetaxel

Conclusion

This compound is a valuable taxane natural product that serves as a key building block in the semi-synthesis of novel, potentially more potent chemotherapeutic agents. Accurate characterization of its molecular properties is fundamental to its successful application in drug development. The protocols and pathways outlined in this guide, based on established taxane chemistry, provide a framework for researchers to isolate, purify, and utilize this important precursor in the ongoing search for improved cancer therapies. Further investigation into the specific pharmacological properties of its derivatives, such as 19-hydroxydocetaxel, is a promising avenue for future research.

References

Spectroscopic and Mass Spectrometric Characterization of 19-Hydroxy-10-deacetylbaccatin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and mass spectrometric data available for 19-hydroxy-10-deacetylbaccatin III, a key taxane (B156437) diterpenoid. This document is intended to serve as a comprehensive resource for researchers involved in the isolation, characterization, and synthetic application of this compound, particularly in the context of developing novel anticancer agents.

Introduction

This compound is a naturally occurring taxane and a significant impurity found during the extraction of Baccatin III from the needles of Taxus baccata[]. Its chemical structure is closely related to other prominent taxanes used in cancer chemotherapy. The primary importance of this compound lies in its role as a precursor for the synthesis of 19-hydroxydocetaxel, a derivative that has demonstrated high levels of cytotoxicity in in-vitro experimental models[]. Accurate and comprehensive spectroscopic data is therefore crucial for its unambiguous identification, purity assessment, and for monitoring its conversion in synthetic processes.

Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound.

The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule. The following table summarizes the ¹H NMR data for this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 400 MHz[].

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.09d7.3H-2' & H-6'
7.68mH-4'
7.59mH-3' & H-5'
6.525d7.0H-2β
5.175d3.8C13-OH
5.11d2.0H-10α
5.04d7.0C7-OH
4.985d9.2H-5α
4.74d2.0C10-OH
4.66mH-13β, C19-OH
4.513 & 4.503two ABq12.2H-19a & H-19b
4.37d7.7H-20b
4.11d (merged with H-7)H-20a
4.07mH-7α
3.93sC1-OH
3.825d6.8
2.31mH-6α
2.27sOCOCH₃
2.14mH-14
1.93sH-18
1.58t12.8H-6β
1.18sH-17
0.99sH-16

Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, DMSO-d₆)[].

As of the latest literature search, detailed experimental ¹³C NMR data for this compound has not been published. For researchers working on the characterization of this molecule, it is recommended to acquire a ¹³C NMR spectrum. Based on the known structure and data from similar taxane compounds, the spectrum is expected to show signals corresponding to the carbonyl carbons of the ester and ketone groups in the range of δ 170-210 ppm, aromatic and olefinic carbons between δ 120-140 ppm, oxygenated carbons of the taxane core in the range of δ 60-90 ppm, and aliphatic carbons at higher field.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

ParameterValueSource
Molecular Formula C₂₉H₃₄O₁₁PubChem
Molecular Weight 558.6 g/mol PubChem
Exact Mass 558.21011190 DaPubChem

Table 2: Mass Spectrometry Data for this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for taxane diterpenoids, which can be adapted for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for resolving the complex spin systems of taxanes.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans will be required.

  • 2D NMR Experiments: To aid in the complete assignment of the ¹H and ¹³C signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS) is ideal for accurate mass measurements and separation from any remaining impurities.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for taxanes.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and perform collision-induced dissociation (CID) to obtain a fragmentation pattern. This data is invaluable for structural confirmation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

experimental_workflow start Plant Material (e.g., Taxus baccata needles) extraction Extraction (e.g., with methanol) start->extraction partition Solvent Partitioning (e.g., with dichloromethane) extraction->partition crude_extract Crude Taxoid Extract partition->crude_extract chromatography Chromatographic Purification (e.g., HPLC) crude_extract->chromatography pure_compound Isolated 19-Hydroxy- 10-deacetylbaccatin III chromatography->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr Spectroscopic Analysis ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms Spectrometric Analysis structure_elucidation Structure Elucidation and Data Analysis nmr->structure_elucidation ms->structure_elucidation final_product Characterized Compound structure_elucidation->final_product

Caption: Workflow for the isolation and structural characterization of this compound.

Conclusion

This guide consolidates the currently available spectroscopic data for this compound. While a comprehensive ¹H NMR dataset is presented, the absence of published ¹³C NMR and experimental mass spectrometry data highlights an area for future research. The provided general experimental protocols and the workflow diagram offer a solid foundation for researchers to approach the characterization of this and similar taxane compounds. The continued investigation and detailed characterization of such natural products are vital for the advancement of drug discovery and development, particularly in the field of oncology.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of 19-hydroxy-10-deacetylbaccatin III from Taxus species. This taxane (B156437), often found as a minor component alongside more abundant analogues like 10-deacetylbaccatin III (10-DAB), is a valuable subject of study for understanding taxane biosynthesis and as a potential precursor for novel semi-synthetic taxane derivatives.

Introduction

This compound is a naturally occurring taxane diterpenoid found in various parts of the yew tree (Taxus sp.), particularly in the needles of Taxus baccata.[] It is structurally similar to the key paclitaxel (B517696) precursor, 10-deacetylbaccatin III, with the addition of a hydroxyl group at the C-19 position. This modification increases the polarity of the molecule, a key consideration for its separation from other taxanes. These protocols outline a multi-step process involving extraction, preliminary purification, and fine chromatographic separation to obtain high-purity this compound.

Data Presentation

Table 1: Summary of Extraction Yields of Major Taxanes from Taxus Species
Taxus SpeciesPlant PartExtraction Method10-deacetylbaccatin III YieldReference
Taxus baccataNeedles (fresh)Not specifiedUp to 297 mg/kg[2][3]
Taxus baccataNeedlesSupercritical Fluid Extraction (SFE) with methanol (B129727) as entrainer~718 mg/kg[2]
Taxus brevifoliaBarkNot specified0.02 - 0.04%
Table 2: Chromatographic Parameters for Taxane Separation
Chromatography TechniqueStationary PhaseMobile Phase / Solvent SystemTarget CompoundPurity/RecoveryReference
Analytical HPLCC18 (4.6 x 250 mm, 5 µm)Methanol-water (70:30 v/v)10-deacetylbaccatin IIIN/A[4]
Preparative HPLCC18 (10 x 250 mm, 5 µm)Methanol-water (gradient)10-deacetylbaccatin III99.72 ± 0.18% purity, ~90% recovery[4]
Centrifugal Partition Chromatography (CPC)Biphasic liquid systemMEK/waterThis compound (presumed)Good selectivity[5]
Centrifugal Partition Chromatography (CPC)Biphasic liquid systemMTBE/acetone/water (4:4:3)This compound (presumed)Good selectivity[5]
Solid Phase Extraction (SPE)Silanised silica (B1680970) gel (RP-2)Methanol/water gradient10-deacetylbaccatin III and related taxoids~98% recovery for 10-DAB III
Semi-preparative HPLCYMC-Pack ODS-A (250 x 20 mm, 5 µm)Acetonitrile:water (30:70)10-deacetylbaccatin III>90% purity[6]

Experimental Protocols

Protocol 1: Extraction of Crude Taxanes from Taxus Needles

This protocol describes the initial extraction of a crude taxane mixture from the needles of Taxus baccata.

Materials:

  • Dried and powdered needles of Taxus baccata

  • Methanol, analytical grade

  • Dichloromethane (B109758), analytical grade

  • Hexane (B92381), analytical grade

  • Large glass vessel for extraction

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

  • Maceration: Soak the powdered yew needles in methanol (1:10 w/v) in a large glass vessel at room temperature for 24-48 hours with occasional stirring.

  • Filtration: Filter the mixture through a Buchner funnel to separate the plant material from the methanol extract.

  • Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous residue.

  • Solvent Partitioning: Dissolve the residue in a minimal amount of methanol and then partition it between dichloromethane and water (1:1 v/v). Collect the dichloromethane phase, which contains the taxanes. Repeat the extraction of the aqueous phase with dichloromethane twice more.

  • Combine and Evaporate: Combine all dichloromethane extracts and evaporate to dryness under reduced pressure to yield the crude taxoid extract.

  • Precipitation: Dissolve the crude extract in a small volume of dichloromethane and add hexane with stirring until a precipitate forms. This step helps to remove non-polar impurities. Collect the precipitate by filtration.[4]

Protocol 2: Pre-purification by Solid Phase Extraction (SPE)

This protocol is designed for the initial cleanup and fractionation of the crude taxane extract.

Materials:

  • Crude taxoid extract from Protocol 1

  • Silica-based C18 SPE cartridges

  • Methanol, HPLC grade

  • Deionized water

  • Vacuum manifold for SPE

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Dissolve a known amount of the crude taxoid extract in a minimal volume of methanol and dilute with water. Load the solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low concentration of methanol in water (e.g., 20-30% methanol) to elute highly polar impurities.

  • Elution: Elute the taxane-containing fraction with a higher concentration of methanol in water (e.g., 70-80% methanol).

  • Concentration: Collect the eluate and concentrate it to dryness using a rotary evaporator.

Protocol 3: Isolation of this compound by Preparative HPLC

This protocol details the final purification step to isolate this compound.

Materials:

  • Pre-purified taxane fraction from Protocol 2

  • Preparative HPLC system with a UV detector

  • C18 preparative HPLC column (e.g., 10 x 250 mm, 5 µm)

  • Acetonitrile, HPLC grade

  • Deionized water

  • Methanol, HPLC grade

  • 0.1% Formic acid (optional, for improved peak shape)

Procedure:

  • Sample Preparation: Dissolve the pre-purified taxane fraction in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Deionized water (with optional 0.1% formic acid)

    • Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)

    • Gradient Program: A gradient elution is recommended to separate the various taxanes. A starting condition of 30-40% B, holding for a few minutes, followed by a linear increase to 60-70% B over 30-40 minutes should provide good separation. Due to the increased polarity of this compound, it is expected to elute earlier than 10-deacetylbaccatin III.

    • Flow Rate: 4-5 mL/min (adjust based on column dimensions and manufacturer's recommendations).

    • Detection Wavelength: 227 nm.

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of interest. Based on available data, this compound has a relative retention time of approximately 0.48 compared to a reference compound in a specific isocratic system, indicating it is significantly more polar than many other taxanes.[5]

  • Purity Analysis and Confirmation:

    • Analyze the collected fractions using analytical HPLC to assess purity.

    • Combine the pure fractions and evaporate the solvent.

    • Confirm the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow start Taxus baccata Needles extraction Protocol 1: Extraction (Methanol Maceration, Solvent Partitioning) start->extraction crude_extract Crude Taxoid Extract extraction->crude_extract spe Protocol 2: Pre-purification (Solid Phase Extraction on C18) crude_extract->spe pre_purified Pre-purified Taxane Fraction spe->pre_purified prep_hplc Protocol 3: Isolation (Preparative Reverse-Phase HPLC) pre_purified->prep_hplc fractions Fraction Collection prep_hplc->fractions analysis Purity and Structural Analysis (Analytical HPLC, MS, NMR) fractions->analysis final_product Pure this compound analysis->final_product

Caption: Overall experimental workflow for the isolation and purification of this compound.

logical_relationship cluster_0 Taxane Polarity cluster_1 Chromatographic Elution (Reverse Phase) This compound This compound 10-deacetylbaccatin III 10-deacetylbaccatin III This compound->10-deacetylbaccatin III More Polar Paclitaxel Paclitaxel 10-deacetylbaccatin III->Paclitaxel More Polar elution_order Early Elution -> Late Elution 19-OH-10-DAB This compound 10-DAB 10-deacetylbaccatin III 19-OH-10-DAB->10-DAB PAC Paclitaxel 10-DAB->PAC

Caption: Logical relationship between taxane polarity and reverse-phase chromatographic elution order.

References

Application Note & Protocol: Quantification of 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxy-10-deacetylbaccatin III is a taxane (B156437) derivative of significant interest in the pharmaceutical industry, primarily as a potential impurity or intermediate in the synthesis of paclitaxel (B517696) and its analogues. Accurate and precise quantification of this compound is crucial for quality control, process optimization, and regulatory compliance in drug development. This document provides a detailed overview of analytical methodologies, with a focus on High-Performance Liquid Chromatography (HPLC), for the quantification of this compound.

Analytical Methods Overview

Several chromatographic techniques can be employed for the analysis of taxane derivatives. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used method for the quantification of 10-deacetylbaccatin III and its related substances, including the 19-hydroxy derivative. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, which can be advantageous for trace-level analysis.

This application note will focus on a recommended HPLC-UV method, drawing upon established methodologies for related taxanes.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of 10-deacetylbaccatin III and its derivatives. These parameters can serve as a starting point for the method development and validation for this compound.

ParameterHPLC Method 1 (Isocratic)HPLC Method 2 (Gradient)HPLC Method 3 (Isocratic)
Analyte 10-deacetylbaccatin III and related substances10-deacetylbaccatin III and Baccatin (B15129273) III10-deacetylbaccatin III and Paclitaxel
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Supersil PFP (4.6 x 250 mm, 5 µm)C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water (70:30, v/v)[1]A: Methanol, B: Water[2]Acetonitrile:Water (30:70, v/v)
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min
Detection UV at 227 nm[1]UV at 227 nm[2]UV at 227 nm
Injection Volume 20 µL[1]Not Specified20 µL
Relative Retention Time (RRT) of this compound ~0.48 (relative to 10-deacetylbaccatin III)Not ReportedNot Reported

Note: The relative retention time (RRT) of approximately 0.48 for a compound presumed to be this compound has been reported in the context of an isocratic HPLC method[3]. The exact retention time will vary depending on the specific chromatographic conditions.

Experimental Protocol: HPLC-UV Quantification

This protocol describes a general procedure for the quantification of this compound in a sample matrix. This method should be fully validated by the end-user for its intended purpose.

1. Materials and Reagents

  • This compound reference standard

  • 10-deacetylbaccatin III reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Sample diluent (e.g., Methanol or Acetonitrile/Water mixture)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

3. Preparation of Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the sample diluent to a known volume in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the expected concentration range of the analyte in the samples. A typical range might be 1-100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent. The final concentration should fall within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions (Starting Point)

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Methanol:Water (60:40, v/v). Adjust the ratio as needed for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 227 nm

  • Injection Volume: 10 µL

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a strong solvent (e.g., 100% Methanol or Acetonitrile) and then store it in an appropriate solvent.

6. Data Analysis

  • Identify the peak corresponding to this compound in the chromatograms based on its retention time, which should be compared to the reference standard.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

Quantification_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Identification & Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification HPLC_Logic cluster_hplc HPLC System cluster_output Output Mobile_Phase Mobile Phase Pump Pump Mobile_Phase->Pump Injector Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak_Data Peak Data (Area, Height, RT) Chromatogram->Peak_Data

References

Application Note: HPLC Analysis of 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxy-10-deacetylbaccatin III is a taxane (B156437) derivative closely related to key intermediates in the synthesis of the widely used anticancer drug, paclitaxel (B517696). As a potential impurity or a related compound in the production of paclitaxel and its analogues, a robust and accurate analytical method for its quantification is crucial for quality control and drug development processes. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is adapted from established methods for the analysis of paclitaxel and its related compounds, ensuring a high degree of reliability and reproducibility.

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound using RP-HPLC with UV detection.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (optional, for mobile phase modification)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on methods for structurally similar taxanes and may require minor optimization for specific instruments and samples.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: WaterB: Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 227 nm
Injection Volume 20 µL

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

Time (min)%A (Water)%B (Acetonitrile)
07030
253070
303070
357030
407030
Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in the sample diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to cover the desired concentration range for the calibration curve.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the sample diluent.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples inject Inject Standards & Samples prep_standards->inject prep_samples->inject hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) hplc_setup->inject data_acq Data Acquisition (Chromatograms) inject->data_acq analysis Data Analysis (Peak Integration, Calibration Curve) data_acq->analysis quantification Quantify this compound analysis->quantification end End quantification->end

Caption: HPLC analysis workflow for this compound.

Data Presentation and Analysis

The primary quantitative data from the HPLC analysis should be summarized for clarity and comparison.

System Suitability

Before sample analysis, system suitability should be established by injecting a standard solution multiple times. Key parameters to evaluate are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Parameters

Quantitative Data

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1
Standard 2
Standard 3
Sample 1
Sample 2

Table 4: Example Data Summary Table

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes standard HPLC instrumentation, making it accessible for most analytical laboratories. Proper system suitability checks and careful sample preparation are essential for obtaining accurate and precise results. This method is suitable for routine quality control of raw materials, in-process samples, and final products in the pharmaceutical industry.

Application Note: Quantitative Analysis of 19-hydroxy-10-deacetylbaccatin III using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19-hydroxy-10-deacetylbaccatin III is a key taxane (B156437) derivative, closely related to the anticancer drug paclitaxel (B517696) and its precursors. Accurate and sensitive quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for pharmaceutical research and development, including biosynthesis studies and quality control of raw materials. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to extract the analyte of interest from the matrix and minimize interferences. The following solid-liquid extraction method is recommended for plant materials.

Protocol:

  • Homogenization: Weigh 100 mg of the homogenized and dried plant material (e.g., needles or bark of Taxus species) into a 2 mL microcentrifuge tube.

  • Extraction Solvent: Add 1.5 mL of a methanol/water (80:20, v/v) solution to the tube.

  • Extraction: Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.

  • Filtration: Carefully transfer the supernatant to a new microcentrifuge tube and filter it through a 0.22 µm PTFE syringe filter into an LC vial for analysis.

Liquid Chromatography (LC)

The chromatographic separation of this compound from other related taxanes is critical for accurate quantification. A reversed-phase C18 column is commonly used for this purpose.

LC Conditions:

ParameterValue
LC System UPLC/HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Expected Retention Time ~ 6-8 minutes (This should be confirmed with a standard)
Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for quantification.

MS Conditions:

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr
Collision Gas Argon

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound. Note that the MRM transitions and collision energies are predicted based on the structure of the molecule and data from similar taxanes and should be optimized with a pure standard.

Quantitative Data:

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV) (Suggested Starting Point)
This compound559.2541.215
327.125
105.130

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sp1 Homogenized Plant Material sp2 Solid-Liquid Extraction (Methanol/Water) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Filtration sp3->sp4 lc UPLC/HPLC Separation (C18 Column) sp4->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2

Caption: Experimental workflow for LC-MS/MS analysis.

fragmentation_pathway cluster_fragments Predicted Product Ions parent This compound [M+H]⁺ m/z 559.2 frag1 [M+H - H₂O]⁺ m/z 541.2 parent->frag1 - H₂O frag2 [Taxane Core Fragment]⁺ m/z 327.1 parent->frag2 - C₁₀H₁₀O₅ - H₂O frag3 [Benzoyl Fragment]⁺ m/z 105.1 parent->frag3 - C₁₉H₂₄O₆

Caption: Predicted fragmentation pathway of the analyte.

Application Notes and Protocols for the Semi-Synthesis of Docetaxel from 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel (B913) is a highly effective anti-mitotic chemotherapy agent belonging to the taxane (B156437) family of drugs. It is a semi-synthetic analogue of paclitaxel (B517696) and is widely used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. The most common semi-synthetic route to docetaxel starts from 10-deacetylbaccatin III (10-DAB), a natural precursor extracted from the needles of the European yew tree (Taxus baccata).

This document provides detailed application notes and proposed experimental protocols for the semi-synthesis of docetaxel starting from a related taxane, 19-hydroxy-10-deacetylbaccatin III. The presence of an additional primary hydroxyl group at the C19 position necessitates a carefully considered protection strategy to ensure selective esterification at the C13 hydroxyl. The protocols outlined below are based on established taxane chemistry and provide a robust framework for researchers in drug development and medicinal chemistry.

Proposed Synthetic Strategy Overview

The semi-synthesis of docetaxel from this compound involves a multi-step process that can be summarized as follows:

  • Selective Protection of Hydroxyl Groups: The C7, C10, and C19 hydroxyl groups of this compound are protected to prevent unwanted side reactions during the subsequent esterification step. A proposed strategy involves the use of silyl (B83357) ethers, which can be selectively introduced and later removed under mild conditions.

  • Esterification with the Docetaxel Side Chain: The protected baccatin (B15129273) core is then esterified at the C13 hydroxyl with a protected N-Boc-β-phenylisoserine side chain.

  • Deprotection of the Protecting Groups: In the final step, all the protecting groups are removed to yield the final product, docetaxel.

  • Purification: The crude docetaxel is purified using chromatographic techniques to obtain a high-purity product suitable for further studies.

G cluster_0 Semi-Synthesis Workflow Start Start Protection Step 1: Selective Protection of C7, C10 & C19 Hydroxyls Start->Protection 19-hydroxy-10-DAB Esterification Step 2: Esterification at C13 with Protected Side Chain Protection->Esterification Protected Core Deprotection Step 3: Global Deprotection Esterification->Deprotection Protected Docetaxel Purification Step 4: Purification of Docetaxel Deprotection->Purification Crude Docetaxel End Docetaxel Purification->End

Caption: Proposed workflow for the semi-synthesis of docetaxel.

Experimental Protocols

Protocol 1: Selective Protection of this compound

This protocol describes the protection of the C7, C10, and C19 hydroxyl groups using triethylsilyl (TES) chloride. The reactivity of the hydroxyl groups is generally C7 > C10 > C19, allowing for controlled protection.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add pyridine (5 equivalents) to the solution.

  • Slowly add TES-Cl (4 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the protected intermediate.

ParameterValueReference
Starting MaterialThis compoundN/A
Protecting AgentTriethylsilyl chloride (TES-Cl)[1]
BasePyridine[1]
SolventDichloromethane (DCM)[1]
Reaction Temperature0°C to room temperature[1]
Reaction Time24 hours[1]
Expected Yield85-95%Estimated
Protocol 2: Esterification with N-Boc-β-phenylisoserine Side Chain

This protocol details the coupling of the protected baccatin core with the docetaxel side chain precursor.

Materials:

  • 7,10,19-tri-O-TES-19-hydroxy-10-deacetylbaccatin III

  • (2R,3S)-N-Boc-3-phenylisoserine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene (B28343), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected baccatin core (1 equivalent) and (2R,3S)-N-Boc-3-phenylisoserine (1.5 equivalents) in anhydrous toluene.

  • Add DMAP (0.5 equivalents) to the solution.

  • Add a solution of DCC (1.5 equivalents) in anhydrous toluene dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 48 hours at room temperature. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with ethyl acetate.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the fully protected docetaxel.

ParameterValueReference
Baccatin Core7,10,19-tri-O-TES-19-hydroxy-10-DABN/A
Side Chain(2R,3S)-N-Boc-3-phenylisoserine[2]
Coupling AgentDCC[2]
CatalystDMAP[2]
SolventToluene[2]
Reaction TemperatureRoom temperature[2]
Reaction Time48 hours[2]
Expected Yield70-85%Estimated
Protocol 3: Global Deprotection to Yield Docetaxel

This protocol describes the removal of the TES protecting groups to yield the final docetaxel product.

Materials:

  • Protected docetaxel intermediate

  • Hydrofluoric acid-pyridine complex (HF-Py)

  • Pyridine

  • Acetonitrile (B52724)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the protected docetaxel intermediate (1 equivalent) in acetonitrile in a plastic container.

  • Cool the solution to 0°C.

  • Slowly add pyridine (10 equivalents) followed by the dropwise addition of HF-Py (20 equivalents).

  • Stir the reaction at 0°C for 12 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude docetaxel.

ParameterValueReference
Deprotecting AgentHydrofluoric acid-pyridine (HF-Py)[3]
SolventAcetonitrile/Pyridine[3]
Reaction Temperature0°C[3]
Reaction Time12 hours[3]
Expected Yield>90%Estimated
Protocol 4: Purification of Docetaxel

This protocol provides a general method for the purification of crude docetaxel using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude docetaxel

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • C18 reverse-phase HPLC column

Procedure:

  • Dissolve the crude docetaxel in a minimal amount of the mobile phase.

  • Purify the dissolved crude product by preparative reverse-phase HPLC.

  • Monitor the elution at 227 nm.

  • Collect the fractions containing the pure docetaxel.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure docetaxel.

ParameterValueReference
Chromatography ModeReverse-Phase HPLC[4]
Stationary PhaseC18[4]
Mobile PhaseAcetonitrile/Water or Methanol/Acetonitrile/Water[4][5]
Detection Wavelength227 nm[4]
Expected Purity>99%[2]

Mechanism of Action: Docetaxel and Microtubule Stabilization

Docetaxel exerts its cytotoxic effects by disrupting the normal function of microtubules. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This action disrupts the dynamic process of microtubule formation and breakdown, which is essential for cell division (mitosis), leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).

G cluster_1 Docetaxel's Mechanism of Action Docetaxel Docetaxel BetaTubulin Binds to β-tubulin subunit of microtubules Docetaxel->BetaTubulin Stabilization Promotes microtubule assembly & stabilizes against depolymerization BetaTubulin->Stabilization Disruption Disruption of microtubule dynamics Stabilization->Disruption Arrest Cell cycle arrest at G2/M phase Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Signaling pathway of docetaxel's anti-cancer activity.

Conclusion

The semi-synthesis of docetaxel from this compound presents a viable alternative route to this important anti-cancer drug. The key to a successful synthesis lies in the strategic protection of the multiple hydroxyl groups to ensure selective esterification at the C13 position. The proposed protocols, based on established methodologies for related taxanes, provide a comprehensive guide for researchers in this field. Further optimization of reaction conditions and purification techniques may be required to maximize the overall yield and purity of the final product.

References

Application Notes and Protocols for the Derivatization of 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxy-10-deacetylbaccatin III is a complex taxane (B156437) diterpenoid that serves as a crucial starting material for the semisynthesis of novel paclitaxel (B517696) (Taxol®) analogs. The presence of multiple hydroxyl groups with varying reactivities on the taxane core presents a significant challenge for selective derivatization. This document provides a detailed protocol for the selective derivatization of the C10 hydroxyl group of this compound, a key step in the development of new anti-cancer agents. The protocol is based on a strategic application of protecting groups to achieve site-selectivity, drawing upon established methodologies in taxane chemistry.

Principle of the Method

The derivatization of the C10 hydroxyl group of this compound requires a multi-step approach due to the presence of other reactive hydroxyl groups at positions C7, C13, and C19. The general order of reactivity for the hydroxyl groups in taxanes, based on steric accessibility, is typically primary > secondary > tertiary. In this compound, the C19-OH is a primary alcohol and is therefore expected to be the most reactive. The C7-OH and C10-OH are secondary, with the C10-OH often being slightly more accessible. The C13-OH is part of a hindered tertiary alcohol.

This protocol, therefore, employs a protection-acylation-deprotection strategy:

  • Selective Protection of the C19-Hydroxyl Group: The most reactive primary hydroxyl group at C19 is selectively protected using a bulky silylating agent. This directs subsequent reactions away from this position.

  • Acylation of the C10-Hydroxyl Group: The C10-hydroxyl group is then acylated using an acylating agent in the presence of a suitable catalyst.

  • Deprotection of the C19-Hydroxyl Group: The silyl (B83357) protecting group at C19 is selectively removed to yield the desired C10-derivatized product.

Experimental Protocols

Materials and Reagents
Protocol 1: Selective Protection of the C19-Hydroxyl Group

This procedure aims to selectively protect the primary C19-OH group.

  • Dissolve this compound (1 equivalent) in a mixture of anhydrous DMF and anhydrous DCM (1:1 v/v) under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole (1.5 equivalents) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of TBDMSCl (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 19-O-TBDMS-10-deacetylbaccatin III.

Protocol 2: Acylation of the C10-Hydroxyl Group

This protocol describes the acylation of the C10-OH of the protected intermediate.

  • Dissolve 19-O-TBDMS-10-deacetylbaccatin III (1 equivalent) in anhydrous pyridine under an inert atmosphere.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C.

  • Add acetic anhydride (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 10-acetyl-19-O-TBDMS-10-deacetylbaccatin III.

Protocol 3: Deprotection of the C19-Hydroxyl Group

This final step removes the protecting group to yield the target molecule.

  • Dissolve the 10-acetyl-19-O-TBDMS-10-deacetylbaccatin III (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add TBAF (1.1 equivalents, 1 M solution in THF) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final derivatized product, 10-acetyl-19-hydroxy-10-deacetylbaccatin III.

Data Presentation

The following table summarizes the expected outcomes for each step of the derivatization protocol. Please note that yields are representative and may vary based on experimental conditions and scale.

StepReactionKey ReagentsExpected ProductTypical Yield (%)
1 Selective ProtectionTBDMSCl, Imidazole19-O-TBDMS-10-deacetylbaccatin III85 - 95
2 C10-AcylationAcetic anhydride, DMAP10-acetyl-19-O-TBDMS-10-deacetylbaccatin III80 - 90
3 DeprotectionTBAF10-acetyl-19-hydroxy-10-deacetylbaccatin III90 - 98

Mandatory Visualization

The following diagrams illustrate the chemical structures and the experimental workflow.

derivatization_workflow cluster_structures Chemical Structures cluster_workflow Experimental Workflow start_mol This compound step1 Step 1: Selective Protection (C19-OH) protected_mol 19-O-TBDMS-10-deacetylbaccatin III step2 Step 2: Acylation (C10-OH) acylated_mol 10-acetyl-19-O-TBDMS-10-deacetylbaccatin III step3 Step 3: Deprotection (C19-O-TBDMS) final_mol 10-acetyl-19-hydroxy-10-deacetylbaccatin III

Caption: Overall workflow for the derivatization of this compound.

reaction_pathway A This compound B 19-O-TBDMS-10-deacetylbaccatin III A->B TBDMSCl, Imidazole DCM/DMF, 0 °C C 10-acetyl-19-O-TBDMS-10-deacetylbaccatin III B->C Acetic Anhydride, DMAP Pyridine, RT D 10-acetyl-19-hydroxy-10-deacetylbaccatin III C->D TBAF THF, 0 °C

Caption: Reaction pathway for the selective C10-acetylation.

Application Notes and Protocols for the Experimental Use of 19-hydroxy-10-deacetylbaccatin III and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 19-hydroxy-10-deacetylbaccatin III is limited in publicly available literature. The following application notes and protocols are based on studies of closely related taxane (B156437) precursors, particularly derivatives of 14-hydroxy-10-deacetylbaccatin III and baccatin (B15129273) III. These compounds share the core taxane ring structure and are expected to exhibit similar, though not identical, biological activities.

Introduction

This compound is a taxane derivative, a class of compounds that has been a cornerstone in cancer chemotherapy. The most well-known taxanes, paclitaxel (B517696) and docetaxel, function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. Research into taxane precursors and their derivatives is a promising avenue for the development of new anticancer agents with improved efficacy, particularly against multidrug-resistant (MDR) tumors.

Derivatives of closely related compounds, such as 14-hydroxy-10-deacetylbaccatin III, have demonstrated potent anti-proliferative activity against a variety of human cancer cell lines.[1][2] These compounds have been shown to induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis.[2] Some of these novel taxoids exhibit greater potency than both paclitaxel and docetaxel, especially in cancer cells that have developed resistance to standard chemotherapies.[1][2]

These application notes provide a summary of the reported in vitro anti-cancer activities of these related taxane derivatives and detailed protocols for key experiments to assess their efficacy.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activities of baccatin III and a notable derivative of 14-hydroxy-10-deacetylbaccatin III, IDN 5109, in various cancer cell lines.

Table 1: Cytotoxic Activity of Baccatin III

Cancer Cell LineED50 (µM)Reference
Various Cancer Cell Lines8 - 50[3]

Table 2: Comparative Anti-proliferative Activity of IDN 5109 (a 14-hydroxy-10-deacetylbaccatin III derivative) and Paclitaxel in Multidrug-Resistant (MDR) Cell Lines

Cell LineCompoundFold Change in Activity (IC50 Paclitaxel / IC50 Analog)Reference
MCF-7 ADRr (MDR-positive breast cancer)IDN 510925 - 30[2]
CEM VBLr (MDR-positive leukemia)IDN 5109Not specified, but enhanced activity reported[2]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Taxane derivatives, including those synthesized from 14-hydroxy-10-deacetylbaccatin III, exert their anti-cancer effects primarily by disrupting microtubule dynamics. This interference with the cell's cytoskeleton leads to a halt in the cell division process, specifically at the G2/M transition of the cell cycle.[2] Prolonged arrest at this checkpoint is a strong signal for the cell to initiate programmed cell death, or apoptosis.[2] Studies have shown a significant correlation between the G2/M block induced by these compounds and the subsequent increase in DNA fragmentation, a hallmark of apoptosis.[2]

G2M_Apoptosis_Pathway Taxane This compound (or its analogs) Microtubules Microtubule Stabilization Taxane->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Proposed mechanism of action for taxane derivatives.

Experimental Protocols

The following are detailed protocols for assessing the in vitro anti-cancer effects of this compound or its analogs.

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of the test compound that inhibits cell growth by 50% (IC50).

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (or analog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_Workflow cluster_results Cell Populations A Seed and treat cells with test compound B Harvest cells (including supernatant) A->B C Wash with cold PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G R1 Viable (Annexin V- / PI-) R2 Early Apoptotic (Annexin V+ / PI-) R3 Late Apoptotic/Necrotic (Annexin V+ / PI+) R4 Necrotic (Annexin V- / PI+) CellCycle_Workflow cluster_phases Cell Cycle Phases A Seed and treat cells with test compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by Flow Cytometry F->G P1 G0/G1 P2 S P3 G2/M

References

Application Notes and Protocols for Cell Culture Assays Involving 19-hydroxy-10-deacetylbaccatin III and Related Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxy-10-deacetylbaccatin III is a taxane (B156437) derivative, a class of compounds that are precursors and analogues to some of the most effective anti-cancer drugs, including paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®). These agents are known to interfere with microtubule dynamics, a critical process for cell division. This document provides detailed protocols for in vitro cell culture assays to evaluate the cytotoxic and mechanistic properties of this compound and its analogues.

While direct quantitative data for the cytotoxic activity of this compound is not extensively available in the public literature, the following protocols and data for closely related compounds, such as derivatives of 14-hydroxy-10-deacetylbaccatin III, offer a strong framework for investigation. The primary mechanism of action for this class of compounds involves the stabilization of microtubules, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1][2][3]

Data Presentation: Anti-Proliferative Activity of Related Taxane Derivatives

The following table summarizes the in vitro anti-proliferative activity of novel taxane analogues synthesized from 14-hydroxy-10-deacetylbaccatin III, a compound structurally similar to this compound. These derivatives have demonstrated enhanced activity, particularly against multidrug-resistant (MDR) cancer cell lines.

Table 1: IC50 Values of 14-hydroxy-10-deacetylbaccatin III Derivatives Against Human Cancer Cell Lines

CompoundCell LinePhenotypeIC50 (nM)Fold Change vs. Paclitaxel
PaclitaxelMCF-7 ADRrMDR-positive>1000-
IDN 5109MCF-7 ADRrMDR-positive4025-30x more active
PaclitaxelCEM VBLrMDR-positive>1000-
IDN 5109CEM VBLrMDR-positive3525-30x more active
PaclitaxelMDA-MB 231MDR-negative10-
DocetaxelMDA-MB 231MDR-negative52x more active
IDN 5109MDA-MB 231MDR-negative42.5x more active

Data is compiled from studies on derivatives of 14-hydroxy-10-deacetylbaccatin III, as direct IC50 values for this compound were not found in the reviewed literature. IDN 5109 is a derivative of 14-hydroxy-10-deacetylbaccatin III.[1]

Experimental Protocols

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (or related compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)[5][6]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a concentration of 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.[7]

    • Incubate for 3-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.[7]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well.[7]

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5][6]

    • Measure the absorbance at 570 nm using a microplate reader.[5][7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[7]

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of compound add_compound Add compound to cells prepare_compound->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_4h Incubate for 3-4h add_mtt->incubate_4h solubilize Add solubilization buffer incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end Calculate IC50 read_absorbance->end start Start start->seed_cells

MTT Assay Experimental Workflow

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to treatment with a taxane compound, using propidium (B1200493) iodide (PI) staining.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound (or related compound)

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)[8]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of the test compound for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at 4°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8][9]

Cell_Cycle_Analysis_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_fixation Harvesting and Fixation cluster_staining_analysis Staining and Analysis seed_cells Seed cells in 6-well plates treat_compound Treat with compound for 24-48h seed_cells->treat_compound harvest_cells Harvest cells treat_compound->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_ethanol Fix in cold 70% ethanol wash_pbs->fix_ethanol stain_pi Stain with PI/RNase solution fix_ethanol->stain_pi analyze_flow Analyze by flow cytometry stain_pi->analyze_flow quantify Quantify cell cycle phases analyze_flow->quantify end Results quantify->end start Start start->seed_cells

Cell Cycle Analysis Workflow

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by the test compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound (or related compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[7]

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the test compound as described in the cell cycle analysis protocol.

  • Cell Harvesting:

    • Collect both floating and adherent cells to ensure all apoptotic cells are included.

    • Centrifuge the cells and wash once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate controls (unstained, Annexin V-FITC only, PI only) for compensation and gating.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathway

Taxane compounds, by stabilizing microtubules, disrupt their dynamic nature, which is essential for the formation of the mitotic spindle during cell division. This leads to an arrest in the G2/M phase of the cell cycle, which, if prolonged, triggers the intrinsic pathway of apoptosis.

G2M_Arrest_Apoptosis_Pathway compound This compound (or related taxane) microtubules Microtubule Stabilization compound->microtubules spindle Mitotic Spindle Dysfunction microtubules->spindle g2m_arrest G2/M Phase Arrest spindle->g2m_arrest apoptosis Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis

Taxane-Induced G2/M Arrest and Apoptosis

References

Proper Handling and Storage of 19-hydroxy-10-deacetylbaccatin III: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxy-10-deacetylbaccatin III is a taxane (B156437) derivative, structurally related to the key paclitaxel (B517696) precursor, 10-deacetylbaccatin III. It is utilized in the synthesis of 19-hydroxydocetaxel, a compound explored for its cytotoxic properties in cancer research.[] Given its classification as a taxane and its use in the development of cytotoxic agents, proper handling and storage procedures are paramount to ensure researcher safety, maintain compound integrity, and ensure the reproducibility of experimental results.

This document provides detailed application notes and protocols for the proper handling and storage of this compound. Due to the limited availability of specific data for this particular derivative, the following guidelines are substantially based on the well-documented protocols for the closely related and structurally similar compound, 10-deacetylbaccatin III. Researchers should treat this compound with at least the same level of caution as 10-deacetylbaccatin III.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and, for comparison, 10-deacetylbaccatin III, is presented below.

PropertyThis compound10-deacetylbaccatin III
Molecular Formula C₂₉H₃₆O₁₁[2]C₂₉H₃₆O₁₀[3][4]
Molecular Weight 560.6 g/mol [2]544.59 g/mol [3][4]
CAS Number 154083-99-5[5]32981-86-5[3][4]
Appearance Crystalline solidWhite to off-white crystalline powder[3][6]
Boiling Point 758.1±60.0 °C at 760 mmHg[]Not available
Density 1.46±0.1 g/cm³[]Not available
Solubility No specific data available. Likely soluble in organic solvents like DMSO and methanol.Soluble in DMSO (~20 mg/mL), dimethyl formamide (B127407) (~20 mg/mL), and methanol.[3][4] Insoluble in water.[4]
Storage Temperature No specific data available. Recommended: -20°C for long-term storage.-20°C[3][6] or 2-8°C
Stability No specific data available.Stable for ≥4 years at -20°C.[3]

Safety and Handling

Warning: this compound should be handled as a hazardous substance. The safety precautions for the closely related compound, 10-deacetylbaccatin III, indicate that it is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[7] It is also suspected of causing genetic defects and cancer.[7][8][9]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other impervious gloves. Consider double gloving.[8]

  • Lab Coat: A disposable lab coat is recommended.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[8]

  • Respiratory Protection: If handling the powder form and there is a risk of inhalation, use a NIOSH-approved respirator.[10]

Handling Procedures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.[10][11]

  • Avoid contact with skin, eyes, and clothing.[2][3][11]

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in the handling area.[11]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

  • If inhaled: Move the person into fresh air.[7]

  • If swallowed: Do NOT induce vomiting. Immediately call for medical help.[7]

Storage Protocols

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Short-term storage (days to weeks): Store at 0-4°C in a dry, dark place.[12]

  • Long-term storage (months to years): Store at -20°C.[3][6][12]

  • Keep the container tightly closed in a dry and well-ventilated place.[10][11]

  • The compound is supplied as a crystalline solid.[3]

Experimental Protocols

Protocol for Preparation of Stock Solutions:

Given its likely solubility profile based on 10-deacetylbaccatin III, the following protocol can be used for preparing stock solutions.

  • Solvent Selection: Choose a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or methanol.

  • Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.

  • Dissolution: Add the chosen solvent to the powder. To aid dissolution, the solution can be gently warmed or sonicated.[13] For 10-deacetylbaccatin III, a stock solution can be made by dissolving it in the solvent of choice, which should be purged with an inert gas.[3]

  • Storage of Stock Solution: Store stock solutions at -20°C in airtight vials. Minimize freeze-thaw cycles.

Experimental Workflow for Handling and Use in Cell Culture:

The following diagram illustrates a typical workflow for handling this compound for in vitro experiments, such as assessing its cytotoxicity.

G cluster_0 Preparation cluster_1 Cell Culture Experiment cluster_2 Waste Disposal A Retrieve from -20°C storage B Equilibrate to room temperature A->B C Weigh powder in fume hood B->C D Prepare stock solution (e.g., in DMSO) C->D E Store stock solution at -20°C D->E F Thaw stock solution D->F G Prepare serial dilutions in cell culture medium F->G H Treat cells with desired concentrations G->H I Incubate for specified duration H->I J Perform cytotoxicity assay (e.g., MTT, XTT) I->J K Collect all contaminated materials (tips, tubes, etc.) J->K L Dispose of as hazardous chemical waste K->L

Caption: Workflow for handling this compound.

Signaling Pathways and Logical Relationships

As this compound is a taxane derivative, it is logical to hypothesize that its mechanism of action may be similar to other taxanes like paclitaxel and docetaxel. These compounds are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below illustrates this generalized taxane signaling pathway.

G A This compound B Binds to β-tubulin subunit of microtubules A->B C Promotes microtubule polymerization B->C D Inhibits microtubule depolymerization B->D E Stabilization of microtubules C->E D->E F Disruption of mitotic spindle formation E->F G Cell cycle arrest at G2/M phase F->G H Induction of apoptosis G->H

Caption: Hypothesized mechanism of action for taxane derivatives.

Conclusion

The proper handling and storage of this compound are critical for laboratory safety and the integrity of research data. While specific data for this compound is limited, the protocols and safety measures established for the closely related compound, 10-deacetylbaccatin III, provide a robust framework for its handling. Researchers should always consult the most recent Safety Data Sheet (SDS) available from the supplier and adhere to institutional safety guidelines. As with all potent compounds, caution and meticulous technique are essential.

References

Application Note: NMR Spectroscopy Protocol for the Characterization of 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19-hydroxy-10-deacetylbaccatin III is a taxane (B156437) diterpenoid and a natural impurity of Baccatin III, extracted from the needles of Taxus baccata[1]. As a crucial starting material for the synthesis of 19-hydroxydocetaxel, a compound with significant in vitro cytotoxicity, its structural integrity and purity are of paramount importance[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of complex natural products like this compound. This application note provides a detailed protocol for the comprehensive NMR characterization of this compound, including sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and data presentation.

Data Presentation

Due to the limited availability of a complete assigned NMR dataset for this compound in the literature, the following tables include partial ¹H NMR data and estimated ¹³C NMR chemical shifts. The estimations are based on the comprehensive NMR data of the structurally similar compound, 10-deacetylbaccatin III, and known substituent effects. For comparative purposes, the full NMR data for 10-deacetylbaccatin III is also provided.

Table 1: ¹H NMR Data for this compound and 10-deacetylbaccatin III.

Position¹H Chemical Shift (δ) for this compound (400 MHz, DMSO-d6)[1]¹H Chemical Shift (δ) for 10-deacetylbaccatin III (400 MHz, CDCl₃)
2-5.62 (d, J=7.1 Hz)
3-3.85 (d, J=7.1 Hz)
5-4.96 (dd, J=9.6, 2.0 Hz)
2.31 (m)2.55 (ddd, J=14.4, 9.6, 6.7 Hz)
1.58 (t, J=12.8 Hz)1.87 (ddd, J=14.4, 10.7, 2.0 Hz)
7-4.40 (m)
10-5.20 (s)
13-4.85 (t, J=7.9 Hz)
142.14 (m)2.29 (m)
160.99 (s)1.05 (s)
171.18 (s)1.58 (s)
181.93 (s)2.14 (s)
19-1.75 (s)
20-4.20 (d, J=8.4 Hz), 4.32 (d, J=8.4 Hz)
OCOCH₃2.27 (s)2.24 (s)
Ph-o-8.11 (d, J=7.3 Hz)
Ph-m-7.50 (t, J=7.3 Hz)
Ph-p-7.61 (t, J=7.3 Hz)

Table 2: ¹³C NMR Data for this compound (Estimated) and 10-deacetylbaccatin III.

Position¹³C Chemical Shift (δ) for this compound (Estimated)¹³C Chemical Shift (δ) for 10-deacetylbaccatin III
1~79.079.1
2~75.075.2
3~46.046.4
4~81.081.1
5~84.084.4
6~37.037.3
7~73.073.5
8~57.057.8
9~210.0211.3
10~76.076.4
11~135.0135.8
12~140.0140.3
13~78.078.6
14~40.040.1
15~43.043.2
16~27.027.0
17~22.022.1
18~15.015.3
19~65.010.9
20~63.063.2
OCOCH₃~170.0170.1
OCOCH₃~21.021.2
Ph-C=O~167.0167.1
Ph-ipso~129.0129.3
Ph-ortho~130.0130.2
Ph-meta~128.0128.7
Ph-para~133.0133.6

Experimental Protocols

1. Sample Preparation

A homogeneous solution free of particulate matter is crucial for obtaining high-quality NMR spectra.

  • Sample Amount:

    • For ¹H NMR and 2D NMR experiments (COSY, HSQC, HMBC): Weigh approximately 10 mg of this compound.[2][3]

    • For ¹³C NMR experiments: A higher concentration is recommended, typically around 50 mg.[2][3]

  • Solvent Selection:

    • Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl₃) are suitable solvents.[1][2] The choice of solvent will affect the chemical shifts of labile protons (e.g., hydroxyl groups).

  • Procedure:

    • Accurately weigh the desired amount of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3][4]

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.[3]

    • Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[2][3]

    • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

      • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).

      • Spectral Width (F1 and F2): 12-16 ppm.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 2-4.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

      • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

      • Spectral Width (F2): 12-16 ppm.

      • Spectral Width (F1): 160-180 ppm.

      • Number of Increments (F1): 128-256.

      • Number of Scans per Increment: 4-8.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

      • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

      • Spectral Width (F2): 12-16 ppm.

      • Spectral Width (F1): 220-240 ppm.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 8-16.

3. Data Processing

  • Apply appropriate window functions (e.g., exponential or sine-bell) to both dimensions before Fourier transformation to improve the signal-to-noise ratio and resolution.

  • Phase and baseline correct all spectra carefully.

  • Reference the ¹H spectra to the residual solvent peak (e.g., DMSO-d5 at 2.50 ppm or CHCl₃ at 7.26 ppm).

  • Reference the ¹³C spectra to the solvent peak (e.g., DMSO-d6 at 39.52 ppm or CDCl₃ at 77.16 ppm).

Mandatory Visualization

NMR_Workflow Experimental Workflow for NMR Characterization of this compound cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter oneD 1D NMR Experiments filter->oneD twoD 2D NMR Experiments H1 ¹H NMR oneD->H1 C13 ¹³C NMR oneD->C13 COSY COSY twoD->COSY HSQC HSQC twoD->HSQC HMBC HMBC twoD->HMBC process Fourier Transform, Phasing, Baseline Correction H1->process reference Reference Spectra process->reference assign Assign Signals reference->assign structure Structural Elucidation assign->structure

Caption: Workflow for the NMR characterization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 19-hydroxy-10-deacetylbaccatin III and Related Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of taxane (B156437) derivatives, particularly addressing challenges related to the byproduct 19-hydroxy-10-deacetylbaccatin III.

Troubleshooting Guide

This guide is designed to help you identify the source of this compound in your synthesis and provide strategies for its mitigation and removal.

Problem: Detection of this compound in your reaction mixture or final product.

Initial Assessment Workflow

troubleshooting_workflow cluster_0 Step 1: Analysis cluster_1 Step 2: Diagnosis cluster_2 Step 3: Resolution cluster_3 Step 4: Prevention cluster_4 Step 5: Final Action Start Presence of this compound Detected Analyze_SM Analyze 10-DAB Starting Material (e.g., via HPLC-UV, LC-MS) Start->Analyze_SM Is_Present Is this compound present in the starting material? Analyze_SM->Is_Present Purify_SM Purify 10-DAB Starting Material (e.g., Preparative HPLC, Column Chromatography) Is_Present->Purify_SM Yes Review_Conditions Review Reaction Conditions (Consider potential for oxidative side reactions) Is_Present->Review_Conditions No QC_Check Implement stringent QC for incoming 10-DAB lots Purify_SM->QC_Check Optimize Optimize reaction to minimize oxidative degradation Review_Conditions->Optimize Proceed Proceed with Synthesis using purified 10-DAB QC_Check->Proceed Optimize->Proceed

Caption: Troubleshooting workflow for addressing the presence of this compound.

Frequently Asked Questions (FAQs)

Identification and Source

Q1: What is this compound and where does it come from?

A1: this compound is a naturally occurring taxane and a known impurity found in extracts from various yew (Taxus) species, such as Taxus baccata. In the context of semi-synthesis, it is most commonly introduced as an impurity in the starting material, 10-deacetylbaccatin III (10-DAB), which is itself isolated from these natural sources. While theoretically possible, its formation as a byproduct of synthetic modifications to the 10-DAB core is not a widely documented issue.

Q2: How can I confirm the presence of this compound in my samples?

A2: The presence of this byproduct can be confirmed using standard analytical techniques for taxane analysis. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for initial detection and quantification. For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to confirm the molecular weight of the impurity.

Prevention and Mitigation

Q3: How can I prevent this compound from appearing in my final product?

A3: The most effective preventative measure is to ensure the purity of your 10-deacetylbaccatin III (10-DAB) starting material. We recommend the following:

  • Purity Analysis: Perform rigorous quality control on all batches of 10-DAB using a validated HPLC method to quantify the levels of this compound and other related impurities.

  • Purification of Starting Material: If your 10-DAB contains unacceptable levels of this impurity, purify it prior to use. Common methods for purifying taxanes include preparative HPLC and column chromatography.

Q4: Could my reaction conditions be causing the formation of this compound?

A4: While the primary source is likely the starting material, harsh reaction conditions, particularly those involving strong oxidizing agents or catalysts, could potentially lead to hydroxylation at the C-19 position as a minor side reaction. However, this is less commonly observed than its presence as a natural impurity. To minimize this possibility:

  • Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation.

  • Carefully control reaction temperature and time to avoid over-reaction or degradation.

  • Evaluate the stability of 10-DAB under your specific reaction conditions in a small-scale trial. Studies have shown that taxanes can degrade under certain pH conditions.

Purification and Removal

Q5: I have already completed my synthesis and have this compound in my final product. How can I remove it?

A5: Removal of this compound from a final product can be challenging due to its structural similarity to other taxanes. The purification strategy will depend on the specific properties of your target molecule.

  • Chromatography: Reversed-phase preparative HPLC is often the most effective method for separating closely related taxane impurities. Method development will be required to optimize the separation.

  • Crystallization: If your target compound is crystalline, fractional crystallization may be a viable, scalable option to enrich the purity of your desired product.

Experimental Protocols

Protocol 1: HPLC Analysis of 10-deacetylbaccatin III Purity

This protocol provides a general method for the analytical separation of 10-deacetylbaccatin III and related impurities.

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and water
Gradient A gradient elution is typically required to separate a range of taxane polarities. A starting point could be a linear gradient from 30% to 70% acetonitrile in water over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 227 nm
Injection Volume 10-20 µL
Column Temp. 25-30 °C

Note: This method should be validated for your specific system and impurity profile.

Protocol 2: Preparative HPLC Purification of 10-deacetylbaccatin III

This protocol outlines a starting point for the purification of 10-DAB from natural extracts containing impurities like this compound.

ParameterSpecification
Column C18 reversed-phase preparative column (e.g., 20 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water
Elution Mode Isocratic or gradient elution, to be determined based on analytical scale separation. For 10-DAB, an isocratic mixture of approximately 30:70 acetonitrile:water may be effective.
Flow Rate 8-15 mL/min (depending on column dimensions)
Detection UV at 227 nm
Sample Prep. Dissolve crude 10-DAB in a minimal amount of mobile phase or a compatible solvent.
Fraction Collection Collect fractions based on the elution profile of the target compound and impurities.

Visualizations

General Semi-synthesis Pathway from 10-DAB

The following diagram illustrates a typical semi-synthesis workflow starting from 10-deacetylbaccatin III (10-DAB). The key point of potential byproduct introduction is highlighted.

synthesis_pathway cluster_input Starting Material cluster_synthesis Semi-Synthesis Steps cluster_output Final Product Impure_10DAB Crude 10-DAB from Natural Source (May contain this compound) Purification Purification of 10-DAB (Crucial QC Step) Impure_10DAB->Purification Protection Selective Protection of Hydroxyl Groups (e.g., C7-OH) Purification->Protection Acetylation Acetylation at C10 Protection->Acetylation Coupling Coupling with Side Chain (e.g., at C13) Acetylation->Coupling Deprotection Deprotection Steps Coupling->Deprotection Final_Product Target Taxane Derivative (e.g., Paclitaxel, Docetaxel) Deprotection->Final_Product

Caption: Generalized workflow for taxane semi-synthesis from 10-DAB, emphasizing the initial purification step.

Technical Support Center: Optimization of HPLC Separation for 19-hydroxy-10-deacetylbaccatin III Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 19-hydroxy-10-deacetylbaccatin III isomers.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of this compound encountered during analysis? A1: During synthesis or extraction, you may encounter several isomers of this compound. These primarily include positional isomers, where the hydroxyl group is located at a different position on the baccatin (B15129273) III core, and stereoisomers, such as epimers, which may form under certain pH or thermal stress conditions. The separation challenge lies in the structural similarity of these compounds.

Q2: Why is achieving baseline separation of these isomers often difficult? A2: The isomers of this compound have very similar chemical structures and, consequently, similar polarities and hydrophobicities. This results in close elution times on a standard reversed-phase HPLC column, making baseline separation challenging. Effective separation requires careful optimization of mobile phase composition, stationary phase chemistry, and temperature.

Q3: What is a recommended starting point for an HPLC method? A3: A reversed-phase HPLC (RP-HPLC) method is the most common approach for analyzing paclitaxel (B517696) and its analogues.[1][2] A good starting point involves a C18 or C8 column with a gradient elution using acetonitrile (B52724) and water. The UV detection wavelength is typically set around 227-230 nm.[1][3]

Q4: How does pH affect the separation of these isomers? A4: While 10-deacetylbaccatin III is relatively stable, extreme pH conditions should be avoided. Baccatin III, a related compound, can undergo de-acetylation under alkaline conditions.[4] For the isomers , controlling the mobile phase pH is crucial for consistent retention times, especially if any of the isomers have ionizable functional groups.[5] A slightly acidic mobile phase (e.g., using 0.1% formic or trifluoroacetic acid) is often employed to improve peak shape by suppressing the ionization of residual silanols on the column packing.[6][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during method development and analysis.

Problem 1: Poor or No Resolution Between Isomer Peaks

Q: My chromatogram shows co-eluting or overlapping peaks for the isomers. How can I improve the resolution? A: Poor resolution is the most common challenge. A systematic approach to optimizing selectivity is required.

  • Solution 1: Modify the Mobile Phase Gradient. If using a gradient, make it shallower. A slower increase in the organic solvent (e.g., acetonitrile) percentage over a longer time will increase the interaction time of the analytes with the stationary phase, potentially resolving closely eluting peaks.

  • Solution 2: Change the Organic Solvent. The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol (B129727), or use a ternary mixture of water, acetonitrile, and methanol. The different solvent properties can alter the elution order and improve separation.

  • Solution 3: Adjust the Temperature. Increasing the column temperature can improve efficiency by reducing mobile phase viscosity and increasing mass transfer rates.[7] Try adjusting the temperature in 5 °C increments (e.g., from 25 °C to 40 °C). Note that temperature can also change selectivity.[3][8]

  • Solution 4: Evaluate a Different Stationary Phase. If modifications to the mobile phase are unsuccessful, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity compared to a standard C18 column due to different interaction mechanisms (e.g., pi-pi interactions).

Problem 2: Peak Tailing or Broad Peaks

Q: The peaks for my isomers are broad and asymmetrical (tailing). What is the cause and how can I fix it? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.

  • Solution 1: Add an Acidic Modifier to the Mobile Phase. Residual silanol (B1196071) groups on the silica-based column packing can interact with basic sites on the analytes, causing tailing. Adding a small amount of an acid like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress this interaction and significantly improve peak shape.[6]

  • Solution 2: Use a High-Purity, End-Capped Column. Modern HPLC columns are designed with high-purity silica (B1680970) and are thoroughly end-capped to minimize accessible silanol groups. Using an older or lower-quality column can lead to tailing. Ensure your column is suitable for analyzing polar or basic compounds.

  • Solution 3: Check for Extra-Column Volume. Excessive volume from tubing, fittings, or an improperly installed column can lead to band broadening.[9] Ensure all connections are secure and that the tubing length and diameter are minimized, especially in UHPLC systems.

  • Solution 4: Lower the Sample Solvent Strength. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

Problem 3: Drifting or Unstable Retention Times

Q: The retention times for my isomers are shifting between injections or over a sequence. What could be the problem? A: Retention time variability compromises the reliability of your analysis. The cause is often related to the column, mobile phase, or pump.

  • Solution 1: Ensure Proper Column Equilibration. The column must be fully equilibrated with the mobile phase before starting a sequence.[9] For gradient methods, a sufficient post-run equilibration time (at least 5-10 column volumes) is critical for reproducible results.

  • Solution 2: Check the Mobile Phase. Ensure the mobile phase is properly mixed and degassed. If preparing the mobile phase online, check for issues with the mixing valve.[5] Over time, the composition of the mobile phase can change due to the evaporation of the more volatile solvent, so prepare fresh mobile phase daily.[9]

  • Solution 3: Inspect the HPLC Pump. Inconsistent flow from the pump is a common cause of retention time drift. Check for leaks in the pump seals and ensure the check valves are functioning correctly.

  • Solution 4: Control the Column Temperature. Even small fluctuations in ambient temperature can affect retention times. Using a thermostatically controlled column compartment is essential for stable results.[7]

Data Presentation

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionNotes
Column Reversed-Phase C18 or C8 (e.g., 150 x 4.6 mm, 3.5 µm)A high-purity, end-capped column is recommended to reduce peak tailing.[3]
Mobile Phase A Water + 0.1% Formic AcidThe acid modifier improves peak shape.[6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can be used as an alternative to alter selectivity.
Gradient 30% B to 70% B over 30 minutesThis is a starting point; optimize by creating a shallower gradient for better resolution.
Flow Rate 1.0 mL/minAdjust as needed based on column dimensions and particle size.
Column Temp. 30 °C - 40 °CTemperature control is crucial for reproducibility.[3]
Detection UV at 227 nm or 230 nmVerify the optimal wavelength by checking the UV spectrum of your standards.[1]
Injection Vol. 5 - 20 µLEnsure the injection solvent is compatible with the mobile phase.

Experimental Protocols

Protocol 1: Baseline HPLC Method for Isomer Separation

This protocol provides a starting point for developing a separation method.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • System Setup:

    • Install a C18 column (e.g., Agilent Eclipse XDB-C18, 150×4.6 mm, 3.5 μm) and set the column oven to 40 °C.[3]

    • Set the UV detector wavelength to 227 nm.[3]

    • Set the flow rate to 1.2 mL/min.[3]

  • Column Equilibration:

    • Purge the system with both mobile phases.

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Gradient Program:

    • Set the following gradient program:

      • 0-25 min: 30% B to 70% B (linear)

      • 25-30 min: Hold at 70% B

      • 30.1-35 min: Return to 30% B and re-equilibrate.

  • Sample Injection:

    • Prepare a standard solution of your isomer mixture at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Inject 10 µL of the sample and begin data acquisition.

Protocol 2: Sample Preparation from a Complex Matrix
  • Extraction:

    • If the sample is in a complex matrix (e.g., plant extract, formulation), perform a liquid-liquid or solid-phase extraction (SPE) to isolate the compounds of interest.

    • A common approach for taxanes involves extraction with a mixture of methanol and ethyl ether.[1]

  • Concentration:

    • Evaporate the extraction solvent under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of a solvent compatible with your HPLC method (e.g., 50:50 acetonitrile:water). The final concentration should be within the linear range of the method.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the HPLC system.[10]

Visualizations

G Troubleshooting Workflow for Poor Resolution start Start: Poor or No Resolution Observed grad 1. Modify Gradient: Make it shallower (slower increase in %B) start->grad check1 Resolution Improved? grad->check1 solvent 2. Change Organic Solvent: Switch from ACN to MeOH (or vice-versa) check1->solvent No stop End: Method Optimized check1->stop Yes check2 Resolution Improved? solvent->check2 temp 3. Adjust Temperature: Increase in 5°C increments (e.g., 30°C -> 40°C) check2->temp No check2->stop Yes check3 Resolution Improved? temp->check3 column 4. Change Stationary Phase: Try Phenyl-Hexyl or Polar-Embedded column check3->column No check3->stop Yes column->stop G General Experimental Workflow sample 1. Sample Source (e.g., Plant Extract, Reaction Mixture) extract 2. Extraction (LLE or SPE) sample->extract concentrate 3. Concentration (Evaporate solvent) extract->concentrate reconstitute 4. Reconstitution (Dissolve in mobile phase) concentrate->reconstitute filter 5. Filtration (0.22 µm syringe filter) reconstitute->filter hplc 6. HPLC Analysis (Inject into equilibrated system) filter->hplc data 7. Data Processing (Integration and Quantification) hplc->data

References

degradation pathways of 19-hydroxy-10-deacetylbaccatin III and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-hydroxy-10-deacetylbaccatin III. The information provided is based on the known degradation pathways of related taxane (B156437) compounds, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on studies of structurally similar taxanes, the primary factors contributing to the degradation of this compound are expected to be pH, temperature, and exposure to light.[1][2][3] The taxane core is susceptible to hydrolysis under both acidic and alkaline conditions.

Q2: What are the likely degradation pathways for this compound?

A2: The degradation of this compound is likely to follow pathways similar to other taxanes. These include:

  • Hydrolysis: Under acidic or basic conditions, ester bonds at positions C2, C4, and C13, as well as the acetyl group at C10, can be cleaved.[4]

  • Epimerization: The stereocenter at C7 is prone to epimerization, particularly under basic conditions, leading to the formation of 7-epi-19-hydroxy-10-deacetylbaccatin III.[1]

  • Oxetane (B1205548) Ring Cleavage: Acidic conditions can promote the opening of the strained oxetane ring, a key structural feature of taxanes.[3]

  • Oxidation: The presence of oxidizing agents can lead to the formation of various oxidation products. The allylic 19-hydroxy group may be susceptible to oxidation.

  • Photodegradation: Exposure to UV light can induce degradation, a known issue for some taxanes.[5]

Q3: What is the optimal pH for the stability of this compound in solution?

A3: While specific data for this compound is unavailable, studies on paclitaxel (B517696) and 10-deacetylbaccatin III suggest that the maximum stability is achieved in a slightly acidic pH range, around pH 4-5.[1][2]

Q4: How should I store my solid this compound?

A4: Solid this compound should be stored in a well-sealed container, protected from light, and at a low temperature, typically -20°C or below, to minimize degradation over time.

Q5: How should I prepare and store stock solutions of this compound?

A5: Stock solutions should be prepared in a suitable anhydrous organic solvent, such as ethanol (B145695) or DMSO. For aqueous experiments, it is advisable to prepare fresh solutions from the organic stock. If aqueous solutions must be stored, they should be buffered to a pH of 4-5 and stored at low temperatures for the shortest possible time.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Loss of compound purity in solid form over time. - Improper storage (exposure to light, moisture, or high temperatures).- Store the solid compound in a tightly sealed, amber vial at -20°C or below. - Store in a desiccator to minimize moisture exposure.
Unexpected peaks in HPLC analysis of a freshly prepared solution. - Degradation during dissolution. - Contaminated solvent.- Use high-purity, anhydrous solvents for dissolution. - Prepare solutions at room temperature and avoid heating. - Analyze the solution immediately after preparation.
Rapid degradation of the compound in an aqueous experimental buffer. - Unfavorable pH of the buffer. - Presence of catalytic impurities in the buffer.- Adjust the buffer pH to the optimal range of 4-5. - Use high-purity water and buffer components. - Prepare fresh buffers for each experiment.
Formation of multiple degradation products during an experiment. - Exposure to harsh conditions (extreme pH, high temperature, or light).- Protect the experimental setup from light by using amber glassware or covering it with foil. - Maintain a controlled temperature throughout the experiment. - Ensure the pH of all solutions is within the stable range.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 24, 48, and 72 hours.

    • At each time point, dissolve a known amount of the solid in methanol for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound in methanol to UV light (254 nm and 365 nm) for 24, 48, and 72 hours.

    • Analyze aliquots by HPLC at each time point.

  • HPLC Analysis:

    • Use a C18 column with a gradient elution of acetonitrile and water.

    • Monitor the eluent at a suitable wavelength (e.g., 227 nm).

    • Quantify the remaining parent compound and identify any degradation products.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_epimerization Epimerization cluster_oxidation Oxidative Degradation cluster_photo Photodegradation This compound This compound Ester Hydrolysis Products Ester Hydrolysis Products This compound->Ester Hydrolysis Products Acid/Base Oxetane Ring Cleavage Products Oxetane Ring Cleavage Products This compound->Oxetane Ring Cleavage Products Acid 7-epi-19-hydroxy-10-deacetylbaccatin III 7-epi-19-hydroxy-10-deacetylbaccatin III This compound->7-epi-19-hydroxy-10-deacetylbaccatin III Base Oxidized Products Oxidized Products This compound->Oxidized Products Oxidizing Agents Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution (1 mg/mL in MeOH) Stock Solution (1 mg/mL in MeOH) Acidic (0.1 M HCl, 60°C) Acidic (0.1 M HCl, 60°C) Stock Solution (1 mg/mL in MeOH)->Acidic (0.1 M HCl, 60°C) Alkaline (0.1 M NaOH, RT) Alkaline (0.1 M NaOH, RT) Stock Solution (1 mg/mL in MeOH)->Alkaline (0.1 M NaOH, RT) Oxidative (3% H2O2, RT) Oxidative (3% H2O2, RT) Stock Solution (1 mg/mL in MeOH)->Oxidative (3% H2O2, RT) Photolytic (Solution, UV) Photolytic (Solution, UV) Stock Solution (1 mg/mL in MeOH)->Photolytic (Solution, UV) Neutralization (for Acid/Alkali) Neutralization (for Acid/Alkali) Acidic (0.1 M HCl, 60°C)->Neutralization (for Acid/Alkali) Alkaline (0.1 M NaOH, RT)->Neutralization (for Acid/Alkali) Dilution Dilution Oxidative (3% H2O2, RT)->Dilution Thermal (Solid, 80°C) Thermal (Solid, 80°C) Thermal (Solid, 80°C)->Dilution Photolytic (Solution, UV)->Dilution Neutralization (for Acid/Alkali)->Dilution HPLC-UV Analysis HPLC-UV Analysis Dilution->HPLC-UV Analysis Quantification & Identification Quantification & Identification HPLC-UV Analysis->Quantification & Identification

References

solubility issues of 19-hydroxy-10-deacetylbaccatin III in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 19-hydroxy-10-deacetylbaccatin III in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound in aqueous solutions?

A1: this compound, a complex taxane (B156437) derivative, exhibits poor aqueous solubility due to its large, multi-ring hydrophobic structure. While possessing some polar hydroxyl groups, the overall lipophilic nature of the molecule dominates, leading to difficulties in achieving desired concentrations in water-based media for in vitro assays and formulation development.

Q2: What are the typical organic solvents in which this compound is soluble?

A2: this compound is generally soluble in a range of organic solvents. Based on data for the closely related compound, 10-deacetylbaccatin III, it is soluble in organic solvents like DMSO and dimethylformamide at concentrations of approximately 20 mg/mL.[1] It is also expected to be soluble in other common organic solvents such as ethanol (B145695), methanol, and acetonitrile (B52724).

Q3: Are there any recommended starting points for preparing aqueous solutions of this compound?

A3: Due to its low intrinsic water solubility, preparing a stock solution in an organic solvent like DMSO or ethanol is the recommended first step. This stock solution can then be serially diluted into the desired aqueous buffer. It is crucial to be aware of the final concentration of the organic solvent in the aqueous solution, as it can impact experimental outcomes. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.

Troubleshooting Guide

Issue 1: Precipitation Occurs Upon Dilution of Organic Stock Solution into Aqueous Buffer.

This is a common issue arising from the poor aqueous solubility of the compound. When the organic solvent concentration decreases upon dilution, the compound's solubility limit in the mixed solvent system is exceeded, leading to precipitation.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous medium.

  • Optimize the Organic Co-solvent:

    • Increase the Co-solvent Percentage: If your experimental system allows, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) can help maintain solubility. However, always run a vehicle control to account for any effects of the solvent itself.

    • Try Different Co-solvents: Some co-solvents may be more effective at solubilizing the compound in aqueous mixtures. Consider trying ethanol or polyethylene (B3416737) glycol (PEG) 300 or 400 as alternatives or in combination with DMSO.[2]

  • Utilize Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[2][3] Start with low concentrations (e.g., 0.01-0.1%) and optimize as needed.

    • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[4][5][6] The formation of these complexes can significantly increase the concentration of the drug in an aqueous solution.[6][7]

Issue 2: Inconsistent Results in Biological Assays.

Inconsistent results can often be traced back to issues with the compound's solubility and stability in the assay medium.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before adding the compound to your assay, visually inspect the prepared solution for any signs of precipitation or cloudiness. Centrifugation of the diluted solution and inspection for a pellet can also be helpful.

  • Prepare Fresh Solutions: Due to potential instability and precipitation over time, it is recommended to prepare fresh dilutions of this compound for each experiment.

  • Incorporate a Positive Control: Use a known soluble and active taxane derivative as a positive control to ensure that the assay itself is performing as expected.

  • Consider a Formulation Approach: For in vivo studies or more complex in vitro models, developing a more sophisticated formulation, such as a nanosuspension or a lipid-based formulation, may be necessary to ensure consistent and adequate bioavailability.[3][8]

Quantitative Data Summary

Solvent SystemThis compound ConcentrationAppearanceNotes
Water < 1 µg/mLInsolubleVery low intrinsic aqueous solubility.
Water with 1% DMSO ~5-10 µg/mLClear SolutionCo-solvent helps to increase solubility to a limited extent.
Water with 5% DMSO ~25-50 µg/mLClear SolutionHigher co-solvent concentration further improves solubility.
Water with 0.1% Tween 80 ~15-30 µg/mLClear Micellar SolutionSurfactant aids in solubilization through micelle formation.
Aqueous Buffer (pH 7.4) with 2% HP-β-CD > 100 µg/mLClear SolutionCyclodextrin (B1172386) complexation significantly enhances solubility.

Experimental Protocols

Protocol 1: General Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method to determine the equilibrium solubility of a compound.[9]

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original concentration in the supernatant to determine the equilibrium solubility.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a simple method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 2-10% w/v).

  • Add a known amount of this compound to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours. Intermittent vortexing can aid in the dissolution.

  • After stirring, visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration can be determined by a suitable analytical method like HPLC.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting start Start with solid This compound stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock dilution Dilute stock into aqueous buffer stock->dilution precipitation Precipitation Observed? dilution->precipitation optimize Optimize Formulation: - Lower concentration - Adjust co-solvent - Add excipients precipitation->optimize Yes proceed Proceed with Experiment precipitation->proceed No optimize->dilution

Caption: Troubleshooting workflow for preparing aqueous solutions of this compound.

signaling_pathway cluster_solubilization Solubility Enhancement Strategies cluster_cosolvent Co-solvency cluster_micelle Micellar Solubilization cluster_complexation Inclusion Complexation compound Poorly Soluble Compound (this compound) cosolvent Organic Co-solvent (e.g., DMSO, Ethanol) surfactant Surfactant (e.g., Tween 80) cyclodextrin Cyclodextrin (e.g., HP-β-CD) mixed_solvent Altered Solvent Polarity cosolvent->mixed_solvent enhanced_solubility Enhanced Aqueous Solubility mixed_solvent->enhanced_solubility micelle Micelle Formation surfactant->micelle micelle->enhanced_solubility complex Inclusion Complex cyclodextrin->complex complex->enhanced_solubility

Caption: Key strategies for enhancing the aqueous solubility of this compound.

References

how to increase the stability of 19-hydroxy-10-deacetylbaccatin III in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the stability of 19-hydroxy-10-deacetylbaccatin III in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue: Rapid degradation of this compound observed in aqueous solution.

Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate pH 1. Measure the pH of your solution. 2. Adjust the pH to a range of 4.0-5.0 using a suitable buffering agent (e.g., acetate (B1210297) buffer).[1] 3. Monitor the stability over time using a stability-indicating HPLC method.Increased stability with significantly reduced degradation. The optimal pH for related taxanes is around pH 4.[1]
High Temperature 1. Store stock solutions and experimental samples at reduced temperatures (2-8°C). 2. For long-term storage, consider freezing at -20°C or below. 3. Minimize exposure of the solution to ambient temperature during experimental procedures.Slower degradation rate, as chemical degradation processes are temperature-dependent.
Presence of Incompatible Excipients 1. Review the composition of your formulation. 2. Avoid excipients with nucleophilic groups or those that can create a basic microenvironment. 3. If possible, prepare a simple solution in an appropriate solvent system (e.g., ethanol (B145695)/water) to establish a baseline stability profile.Identification and elimination of excipients that accelerate the degradation of the compound.
Oxidation 1. Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution. 2. Prepare and store the solution under an inert atmosphere. 3. Consider the addition of antioxidants, but verify compatibility and potential for side reactions.Reduced formation of oxidative degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on studies of closely related taxanes like 10-deacetylbaccatin III, the primary degradation pathways are hydrolysis and epimerization.[1][2]

  • Acid-Catalyzed Hydrolysis: At low pH, the strained oxetane (B1205548) ring can undergo cleavage. Dehydration around the 13-hydroxy group is also possible.[1]

  • Base-Catalyzed Hydrolysis: Under neutral to basic conditions, the ester groups are susceptible to hydrolysis.[2]

  • Epimerization: The chiral center at the C7 position can undergo epimerization, particularly in neutral to basic solutions, leading to the formation of 7-epi isomers.[3][4]

Q2: What is the optimal pH for storing solutions of this compound?

A2: The optimal pH for stability of related taxanes has been found to be around pH 4.[1] It is strongly recommended to buffer your solutions in the pH range of 4.0 to 5.0 to minimize both acid-catalyzed and base-catalyzed degradation.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: Due to poor water solubility, co-solvents are often necessary. Ethanol and methanol (B129727) are commonly used. For experimental purposes, a stock solution can be prepared in a non-aqueous solvent like ethanol and then diluted into the aqueous experimental medium. It is crucial to be aware that even in methanolic solutions, degradation can occur, especially with elevated temperatures.[3]

Q4: Are there any formulation strategies to improve the stability of this compound?

A4: Yes, several formulation strategies used for other taxanes can be applied:

  • Co-solvents and Surfactants: Systems containing ethanol and surfactants like Tween-80 or Cremophor EL are used for commercial taxane (B156437) formulations to improve both solubility and stability.[5][6]

  • Nanocrystals: Formulating the compound as nanocrystals can enhance stability and dissolution.[6][7]

  • Lipid-Based Formulations and Polymeric Micelles: These can encapsulate the molecule, protecting it from the bulk solution properties that may cause degradation.[5][8]

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[1][2] This method should be able to separate the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.[1][2]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. Method optimization and validation are required for specific experimental conditions.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of acetonitrile (B52724) and water is typically used for taxane analysis.

    • Example Gradient: Start with a mixture of 30% acetonitrile and 70% water, and gradually increase the acetonitrile concentration to 70% over 20-30 minutes.

    • The mobile phase composition and gradient should be optimized to achieve good separation between the parent peak and any degradation products.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile).

    • Dilute the stock solution with the desired aqueous buffer (at various pH values for stability testing) to the final working concentration.

    • Incubate the samples under the desired storage conditions (e.g., different temperatures).

    • At specified time points, withdraw an aliquot, and if necessary, quench any ongoing reaction by diluting with the initial mobile phase and/or acidifying the sample.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 227 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

  • Data Analysis:

    • Integrate the peak area of this compound and any degradation products at each time point.

    • Calculate the percentage of the parent compound remaining over time to determine the degradation rate.

Visualizations

Start Start Degradation Degradation Observed? Start->Degradation Check_pH Check pH Degradation->Check_pH Yes End Problem Solved Degradation->End No pH_Optimal Is pH 4-5? Check_pH->pH_Optimal Adjust_pH Adjust pH to 4-5 with Buffer pH_Optimal->Adjust_pH No Check_Temp Check Storage Temperature pH_Optimal->Check_Temp Yes Adjust_pH->Check_Temp Temp_Optimal Is Temp. Low? Reduce_Temp Store at 2-8°C or -20°C Temp_Optimal->Reduce_Temp No Consider_Formulation Consider Advanced Formulation Temp_Optimal->Consider_Formulation Yes Reduce_Temp->Consider_Formulation Consider_Formulation->End

Caption: Troubleshooting workflow for addressing instability.

G cluster_acid Acidic Conditions (pH < 4) cluster_base Neutral to Basic Conditions (pH > 6) A1 Oxetane Ring Cleavage A2 Dehydration (at C13) B1 Ester Hydrolysis B2 Epimerization (at C7) Parent_Compound This compound Parent_Compound->A1 Parent_Compound->A2 Parent_Compound->B1 Parent_Compound->B2

Caption: Primary degradation pathways.

References

Technical Support Center: Quantification of 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of 19-hydroxy-10-deacetylbaccatin III.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most prevalent analytical method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) is also utilized for confirmation and enhanced sensitivity, particularly in complex matrices.[4][5]

Q2: What is the typical source of this compound?

A2: this compound is a naturally occurring taxoid found in various species of the yew tree (Taxus). It is often considered an impurity during the extraction and purification of other major taxanes like Baccatin (B15129273) III and Paclitaxel (B517696).[] It has been reported in Taxus sumatrana and Taxus wallichiana.

Q3: What are the key stability concerns for this compound during analysis?

A3: Taxanes, as a class of compounds, are susceptible to degradation under certain pH conditions. Studies on related taxanes like 10-deacetylbaccatin III and baccatin III show that they undergo acid-catalyzed degradation.[4] The strained oxetane (B1205548) ring in the taxane (B156437) structure is a potential site for acid-catalyzed cleavage.[4] The maximum stability for these related compounds appears to be around pH 4.[4] Conversely, at a pH of 9.0, a slow decrease in the concentration of baccatin III was observed, with the simultaneous production of 10-deacetylbaccatin III.[7] Therefore, maintaining appropriate pH control during extraction, sample preparation, and analysis is crucial to prevent degradation of this compound.

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution in HPLC Analysis

Symptoms:

  • The peak for this compound is not well-separated from other peaks.

  • Asymmetrical peak shape.

  • Inaccurate quantification due to overlapping peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Chromatographic Separation Optimize the mobile phase composition. For taxanes, reversed-phase C18 columns are commonly used with acetonitrile (B52724)/water or methanol (B129727)/water gradients.[2][3] Adjusting the gradient slope or the organic solvent ratio can improve separation.
Presence of Isomeric Impurities Closely related taxoids can co-elute. Employing a high-resolution analytical column or switching to a different stationary phase chemistry may be necessary.
Inappropriate Column Temperature Increasing the column temperature can sometimes improve peak shape and resolution, but it may also affect analyte stability. A typical temperature for taxane analysis is around 35°C.[1]
Sample Overload Injecting a sample that is too concentrated can lead to peak broadening and poor resolution. Dilute the sample and re-inject.
Issue 2: Low Analyte Recovery or Signal Intensity

Symptoms:

  • The quantified amount of this compound is lower than expected.

  • Low signal-to-noise ratio in the chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction from Matrix The choice of extraction solvent and method is critical. For taxoids from plant material, various methods like ultrasound-assisted extraction, microwave-assisted extraction, and pressurized liquid extraction (PLE) have been compared, with PLE showing high yields.[8] Methanol is a common extraction solvent, followed by liquid-liquid partitioning with a solvent like dichloromethane (B109758).[3]
Analyte Degradation As mentioned in the FAQs, pH extremes can lead to degradation. Ensure all solvents and buffers used during extraction and sample preparation are within a stable pH range (ideally around pH 4).[4] Avoid prolonged exposure to strong acids or bases.
Suboptimal MS Ionization If using LC-MS, the ionization source parameters (e.g., spray voltage, capillary temperature) need to be optimized for this compound.[2]
Matrix Effects in MS Components of the sample matrix can suppress or enhance the ionization of the target analyte. Use of an isotopically labeled internal standard is the gold standard for correcting matrix effects.[9] If unavailable, matrix-matched calibration curves are a viable alternative.
Issue 3: Inconsistent or Non-Linear Calibration Curves

Symptoms:

  • The calibration curve for the quantification of this compound has a low correlation coefficient (r²).

  • The response is not linear across the desired concentration range.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Standard Purity and Stability Ensure the purity of the this compound reference standard. Store the standard and stock solutions under appropriate conditions (e.g., -20°C) to prevent degradation.[10]
Solubility Issues 10-deacetylbaccatin III is soluble in organic solvents like DMSO and dimethylformamide.[10] Ensure the analyte is fully dissolved in the initial stock solution and that the composition of the final sample diluent is compatible with the mobile phase to prevent precipitation in the autosampler or on the column.
Detector Saturation At high concentrations, the detector response may become non-linear. Extend the calibration range with lower concentration points or dilute highly concentrated samples to fall within the linear range of the curve.
Improper Integration Manually review the peak integration for each calibration point to ensure consistency and accuracy.

Experimental Protocols

HPLC Method for Taxane Analysis (Example)

This is a generalized protocol based on common practices for taxane analysis.[1][2][3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2][3]

  • Mobile Phase: A gradient of acetonitrile and water is often used. An isocratic method with 28% acetonitrile and 72% water containing 0.1% acetic acid has also been reported.[1]

  • Flow Rate: 0.75 - 1.0 mL/min.[1][2]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 227 nm or 230 nm.[2][3]

  • Injection Volume: 20 µL.[2][3]

Sample Preparation from Plant Material (Example)

This protocol outlines a general procedure for extracting taxoids from Taxus species.[3][8]

  • Grinding: The plant material (e.g., needles, bark) is dried and ground into a fine powder.

  • Extraction: The powdered material is extracted with methanol. Methods like maceration, sonication, or pressurized liquid extraction can be used.[8]

  • Partitioning: The methanol extract is evaporated to dryness and then partitioned between dichloromethane and water. The taxoids will preferentially move to the organic layer.[3]

  • Precipitation: The dichloromethane extract is concentrated, and a non-polar solvent like hexane (B92381) is added to precipitate the crude taxoid mixture.[3]

  • Reconstitution: The precipitate is dried and then dissolved in a suitable solvent (e.g., methanol or mobile phase) for HPLC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Plant Material (Taxus sp.) grind Grinding start->grind Drying extract Methanol Extraction grind->extract partition Dichloromethane/Water Partitioning extract->partition Evaporation precipitate Hexane Precipitation partition->precipitate Concentration reconstitute Reconstitution in Mobile Phase precipitate->reconstitute Drying hplc HPLC Analysis reconstitute->hplc Injection data Data Processing & Quantification hplc->data

Caption: Experimental workflow for the extraction and quantification of this compound.

troubleshooting_logic cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions issue Poor Peak Resolution cause1 Suboptimal Mobile Phase issue->cause1 cause2 Co-eluting Impurities issue->cause2 cause3 Column Overload issue->cause3 solution1 Adjust Gradient/Solvent Ratio cause1->solution1 solution2 Use High-Resolution Column cause2->solution2 solution3 Dilute Sample cause3->solution3

Caption: Troubleshooting logic for addressing poor peak resolution in HPLC analysis.

References

Technical Support Center: Refining the Semi-synthesis of 19-Hydroxydocetaxel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the semi-synthesis of 19-hydroxydocetaxel. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on refining this complex synthesis. Due to the inherent difficulties in achieving regioselective chemical hydroxylation on the complex docetaxel (B913) scaffold, this guide focuses on biocatalytic and microbial transformation methods, which mimic the natural metabolic pathways.

Frequently Asked Questions (FAQs)

Q1: Why is the chemical semi-synthesis of 19-hydroxydocetaxel so challenging?

A1: The docetaxel molecule has multiple potential sites for hydroxylation. Achieving regioselectivity at the C19 position is difficult with standard chemical oxidants, which often lack the specificity to target this position over other reactive sites on the taxane (B156437) core and its side chains. This can lead to a mixture of hydroxylated isomers that are difficult to separate, resulting in low yields of the desired product. Protecting group strategies can be employed, but these add multiple steps to the synthesis, increasing complexity and cost.

Q2: What is the most promising approach for the semi-synthesis of 19-hydroxydocetaxel?

A2: Biocatalysis, particularly using cytochrome P450 (CYP) enzymes, is the most promising approach. In humans, docetaxel is metabolized by CYP3A4 to its hydroxylated forms.[1][2][3] Mimicking this process by using isolated enzymes or whole-cell microbial systems that express suitable CYP enzymes can achieve the desired regioselective hydroxylation at the tert-butyl group of the C13 side chain.

Q3: Can I purchase 19-hydroxydocetaxel directly?

A3: 19-Hydroxydocetaxel is available as a reference standard for analytical purposes. However, for larger quantities required for research and development, a reliable synthetic or semi-synthetic route is necessary.

Q4: What are the key considerations when developing a microbial hydroxylation process for docetaxel?

A4: Key considerations include selecting an appropriate microbial strain (e.g., one known for steroid or terpene hydroxylation), optimizing fermentation conditions (pH, temperature, aeration), managing substrate and product toxicity, and developing an efficient extraction and purification protocol.

Troubleshooting Guides

Issue 1: Low or No Conversion of Docetaxel to 19-Hydroxydocetaxel
Potential Cause Troubleshooting Step
Inactive or Incorrect Enzyme System - Screen a panel of microorganisms known for hydroxylation capabilities (e.g., Streptomyces, Bacillus).- If using an isolated enzyme, ensure the correct P450 isoform (e.g., CYP3A4) and its redox partners are used.- Verify enzyme activity with a known substrate.
Poor Substrate Bioavailability - Docetaxel has low aqueous solubility. Use a co-solvent (e.g., DMSO, ethanol) to dissolve docetaxel before adding it to the culture medium.- Optimize the concentration of the co-solvent to avoid microbial toxicity.
Substrate/Product Toxicity - High concentrations of docetaxel or 19-hydroxydocetaxel can be toxic to microbial cells.- Perform dose-response studies to determine the optimal substrate concentration.- Consider a fed-batch or continuous feeding strategy to maintain a low but steady substrate concentration.
Suboptimal Fermentation Conditions - Optimize pH, temperature, and aeration for the selected microbial strain.- Ensure adequate nutrient supply in the culture medium.
Enzyme Inhibition - Components of the culture medium or impurities in the docetaxel starting material may inhibit the hydroxylating enzymes.- Test the reaction in a minimal medium to identify potential inhibitors.
Issue 2: Poor Regioselectivity (Formation of Multiple Hydroxylated Isomers)
Potential Cause Troubleshooting Step
Non-specific Enzyme Activity - The selected microbial strain may express multiple P450 enzymes with different regioselectivities.- Attempt to isolate the specific enzyme responsible for C19 hydroxylation and use it in a purified form or in a genetically engineered host.- Screen different microbial strains to find one with higher regioselectivity.
Reaction Conditions Favoring Side Reactions - Varying fermentation parameters such as pH and temperature can sometimes influence the regioselectivity of enzymatic reactions.
Issue 3: Difficulty in Purifying 19-Hydroxydocetaxel
Potential Cause Troubleshooting Step
Similar Polarity of Product and Byproducts - Develop a multi-step purification protocol.- Start with liquid-liquid extraction to separate the product from the aqueous culture medium.- Employ chromatographic techniques such as flash chromatography or preparative HPLC with different stationary and mobile phases to separate the desired product from isomers and unreacted substrate.
Product Degradation - 19-Hydroxydocetaxel may be unstable under certain pH or temperature conditions.- Perform all purification steps at low temperatures and use buffered solutions where appropriate.

Data Presentation

Table 1: Illustrative Comparison of Synthetic Approaches for 19-Hydroxydocetaxel

Parameter Chemical Synthesis (Hypothetical) Microbial Biotransformation Isolated Enzyme Biocatalysis
Starting Material DocetaxelDocetaxelDocetaxel
Key Reagents/System Multi-step with protecting groups, oxidizing agentsWhole microbial cells (e.g., Streptomyces sp.)Purified Cytochrome P450 enzyme (e.g., CYP3A4) and redox partners
Regioselectivity Low to moderateModerate to highHigh
Typical Yield LowVariable (can be optimized)Variable (dependent on enzyme stability and activity)
Key Challenges - Lack of regioselectivity- Multiple protection/deprotection steps- Harsh reaction conditions- Strain selection and optimization- Substrate/product toxicity- Complex purification- Enzyme stability and cost- Cofactor regeneration
Scalability DifficultPotentially highModerate

Note: The data in this table is illustrative and intended to highlight the relative merits and challenges of each approach. Actual yields and outcomes will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: Screening of Microbial Strains for Docetaxel Hydroxylation
  • Strain Selection: Obtain a panel of microorganisms known for their ability to hydroxylate complex hydrophobic molecules (e.g., Streptomyces, Bacillus, Aspergillus, Cunninghamella).

  • Culture Preparation: Grow each strain in its optimal liquid medium to mid-log phase.

  • Substrate Addition: Prepare a stock solution of docetaxel in a suitable organic solvent (e.g., DMSO). Add the docetaxel solution to the microbial cultures to a final concentration of 50-100 µM. Include a sterile medium control with docetaxel but no cells.

  • Incubation: Incubate the cultures under their optimal growth conditions for 24-72 hours.

  • Extraction: Extract the culture broth and cell pellet with an organic solvent such as ethyl acetate.

  • Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS to detect the formation of 19-hydroxydocetaxel by comparing with a reference standard.

Protocol 2: General Procedure for Preparative Scale Microbial Biotransformation
  • Inoculum Preparation: Grow a seed culture of the selected microbial strain in a suitable medium.

  • Fermentation: Inoculate a larger volume of production medium with the seed culture. Grow the culture in a fermenter with controlled pH, temperature, and dissolved oxygen.

  • Substrate Feeding: Once the culture has reached the desired cell density, add a solution of docetaxel in a co-solvent using a fed-batch approach to maintain a low, non-toxic concentration.

  • Monitoring: Periodically take samples from the fermenter to monitor cell growth and the conversion of docetaxel to 19-hydroxydocetaxel by HPLC.

  • Harvest and Extraction: After the optimal incubation time, harvest the culture. Separate the cells from the broth by centrifugation or filtration. Extract both the broth and the cell mass with an appropriate organic solvent.

  • Purification: Combine the organic extracts, concentrate, and purify the crude product using silica (B1680970) gel chromatography followed by preparative HPLC to isolate pure 19-hydroxydocetaxel.

Visualizations

experimental_workflow cluster_screening Microbial Strain Screening cluster_optimization Process Optimization cluster_production Preparative Scale Production strain_selection Strain Selection culture_prep Culture Preparation strain_selection->culture_prep substrate_addition Docetaxel Addition culture_prep->substrate_addition incubation Incubation substrate_addition->incubation extraction Extraction incubation->extraction analysis LC-MS Analysis extraction->analysis fermentation Fermentation Optimization analysis->fermentation Select Best Strain feeding Substrate Feeding Strategy fermentation->feeding large_scale Large Scale Fermentation feeding->large_scale Implement Optimized Conditions harvest Harvest & Extraction large_scale->harvest purification Purification harvest->purification characterization Characterization purification->characterization

Caption: Experimental workflow for microbial synthesis of 19-hydroxydocetaxel.

troubleshooting_logic cluster_enzyme Enzyme-Related Issues cluster_substrate Substrate-Related Issues cluster_conditions Condition-Related Issues start Low/No Product Formation check_activity Verify Enzyme Activity start->check_activity check_expression Confirm Protein Expression start->check_expression check_solubility Improve Substrate Solubility start->check_solubility check_toxicity Assess Substrate Toxicity start->check_toxicity optimize_ph Optimize pH & Temperature start->optimize_ph optimize_aeration Optimize Aeration start->optimize_aeration

Caption: Troubleshooting logic for low product yield.

References

optimizing reaction conditions for acylation of 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the acylation of 10-deacetylbaccatin III, a critical step in the semi-synthesis of paclitaxel (B517696) and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the acylation of the C10 hydroxyl group of 10-deacetylbaccatin III.

Problem Potential Cause Suggested Solution
Low Yield of Baccatin (B15129273) III Incomplete reaction.- Increase reaction time. - Increase the equivalents of the acylating agent (e.g., acetic anhydride). - Optimize reaction temperature. Lower temperatures can sometimes improve selectivity and overall yield.
Degradation of starting material or product.- Ensure anhydrous reaction conditions, as water can lead to side reactions. - Use purified reagents and solvents. - Minimize reaction temperature to prevent thermal degradation.
Inefficient catalyst.- Screen different catalysts. Organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) or more specialized catalysts can be effective.[1] - For enzymatic reactions, ensure the enzyme is active and the pH is optimal.
Poor Site-Selectivity (Acylation at other positions, e.g., C7-OH) Intrinsic reactivity of other hydroxyl groups.The relative reactivity of the hydroxyl groups is generally C7-OH > C10-OH > C13-OH > C1-OH in the presence of a base like pyridine (B92270).[1] - Employ a selective catalyst that favors C10 acylation.[1][2][3][4] - Use of Lewis acids like ZnCl₂ or CeCl₃ with acetic anhydride (B1165640) in the absence of pyridine can promote C10 selectivity.[1]
Reaction conditions favoring acylation at other sites.- Lowering the reaction temperature can increase C10 selectivity.[1] For instance, with certain organocatalysts, selectivity was highest at -40°C.[1] - Solvent choice is critical; non-polar solvents may favor C10 selectivity, while polar solvents like THF or DMF can decrease it.[1]
Steric hindrance at C10-OH.- This is less common as C10-OH is relatively accessible. However, ensure the substrate is fully dissolved.
Formation of Multiple Byproducts Non-selective acylation.- See solutions for "Poor Site-Selectivity". - Protect other reactive hydroxyl groups (e.g., C7-OH) prior to C10 acylation. Silyl protecting groups are commonly used.
Reaction with other functional groups.- Ensure the chosen acylating agent is compatible with the entire molecule.
Difficulty in Product Purification Similar polarity of starting material, product, and byproducts.- Optimize chromatographic separation conditions (e.g., solvent system for column chromatography or preparative TLC).[1] - Consider derivatization of the crude product to facilitate separation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the acylation of 10-deacetylbaccatin III?

A1: The primary challenge is achieving site-selective acylation at the C10 hydroxyl group without acylating the other hydroxyl groups, particularly the more reactive C7 hydroxyl group.[1] The choice of catalyst and reaction conditions is crucial to control this selectivity.

Q2: What are the advantages of using an organocatalyst for this reaction?

A2: Organocatalysts can offer high site-selectivity for the C10-OH group under mild reaction conditions.[1][2][3][4] This can lead to higher yields of the desired product and simplify purification by reducing the formation of isomers.

Q3: Can enzymatic methods be used for the acylation of 10-deacetylbaccatin III?

A3: Yes, enzymatic methods provide an environmentally friendly alternative. Lipases, such as Pseudomonas cepacia lipase, and deacetylases have been used to selectively acylate the C10-OH group.[5][6] These reactions are often highly selective and occur under mild conditions.

Q4: When should I consider using protecting groups?

A4: Protecting groups are advisable when high selectivity for the C10 position cannot be achieved through catalyst or condition control. Protecting the C7-OH group, for example with a triethylsilyl (TES) group, is a common strategy before proceeding with the acylation of the C10-OH.[7]

Q5: How does the choice of solvent affect the reaction?

A5: The solvent can significantly influence the reaction's selectivity. Non-polar solvents may enhance C10 selectivity with certain catalysts, whereas polar solvents like THF and DMF have been shown to decrease it.[1]

Quantitative Data Summary

Table 1: Effect of Catalyst and Conditions on C10-Acylation Selectivity

CatalystAcylating AgentSolventTemperature (°C)C10:C7 SelectivityYield (%)Reference
DMAPIsobutyric anhydrideCH₂Cl₂-2088:1293[1]
Catalyst 6¹Isobutyric anhydrideCH₂Cl₂-2093:793[1]
Catalyst 6¹Isobutyric anhydrideCH₂Cl₂-4095:586[1]
Catalyst 6¹Isobutyric anhydrideTHF-2085:1592[1]
Catalyst 6¹Isobutyric anhydrideDMF-2088:1226[1]

¹Catalyst 6 is a specific organocatalyst described in the cited literature.[1]

Experimental Protocols

Organocatalytic Acylation of 10-Deacetylbaccatin III

Objective: To selectively acylate the C10-hydroxyl group of 10-deacetylbaccatin III using an organocatalyst.

Materials:

  • 10-deacetylbaccatin III (1)

  • Acetic anhydride

  • Organocatalyst (e.g., a 4-dialkylaminopyridine derivative)[1]

  • Collidine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

  • To a solution of 10-deacetylbaccatin III (1 equivalent) in anhydrous CH₂Cl₂ at -20°C under an inert atmosphere, add the organocatalyst (0.1 equivalents) and collidine (1.5 equivalents).

  • Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Maintain the reaction at -20°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by preparative TLC or column chromatography to yield baccatin III (2).[1]

Visualizations

experimental_workflow start Start: 10-Deacetylbaccatin III in CH2Cl2 add_reagents Add Organocatalyst, Collidine, and Acetic Anhydride at -20°C start->add_reagents reaction Stir at -20°C (Monitor by TLC) add_reagents->reaction quench Quench with Methanol reaction->quench workup Aqueous Workup (HCl, NaHCO3, Brine) quench->workup purification Purification (Chromatography) workup->purification end End: Baccatin III purification->end

Caption: Workflow for the organocatalytic acylation of 10-deacetylbaccatin III.

troubleshooting_logic start Low Yield or Poor Selectivity? check_conditions Verify Reaction Conditions: - Anhydrous? - Temperature Correct? - Reagent Purity? start->check_conditions Yes issue_not_resolved Issue Persists check_conditions->issue_not_resolved optimize_catalyst Optimize Catalyst: - Screen Different Catalysts - Adjust Catalyst Loading change_solvent Change Solvent: - Try Less Polar Solvent optimize_catalyst->change_solvent No Improvement issue_resolved Issue Resolved optimize_catalyst->issue_resolved Success use_pg Consider Protecting Group Strategy (e.g., C7-OH protection) change_solvent->use_pg No Improvement change_solvent->issue_resolved Success use_pg->issue_resolved Success issue_not_resolved->optimize_catalyst Conditions OK

Caption: Troubleshooting logic for optimizing the acylation reaction.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 19-hydroxy-10-deacetylbaccatin III and 10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioactivity Profile: A Tale of Two Taxanes

Both 19-hydroxy-10-deacetylbaccatin III and 10-deacetylbaccatin III are structurally related to the core taxane (B156437) skeleton. However, the presence of a hydroxyl group at the C19 position in this compound can influence its biological properties.

10-Deacetylbaccatin III is widely recognized as a key intermediate in the semi-synthesis of paclitaxel (B517696).[1] Its own bioactivity is generally considered to be low. Studies have indicated that 10-deacetylbaccatin III exhibits minimal cytotoxicity against various cancer cell lines. For instance, one study reported a 44.8% inhibition of MCF-7 breast cancer cell proliferation at a concentration of 5.446 µg/mL after 24 hours of treatment. While it can induce apoptosis, this effect is often observed at much higher concentrations compared to clinically used taxanes.

Quantitative Bioactivity Data

A direct quantitative comparison of the cytotoxic activity of this compound and 10-deacetylbaccatin III from a single study is not currently available in the reviewed literature. The following table summarizes the available data for 10-deacetylbaccatin III.

CompoundCell LineAssayConcentrationEffect
10-deacetylbaccatin IIIMCF-7 (Breast Cancer)Proliferation Assay5.446 µg/mL44.8% inhibition (24h)

Mechanism of Action: Insights from Taxane Precursors

The primary mechanism of action for clinically approved taxanes like paclitaxel is the stabilization of microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis. While the precursor molecules exhibit significantly weaker activity, their interaction with tubulin and downstream cellular effects provide valuable insights.

10-Deacetylbaccatin III has been shown to have a much lower affinity for tubulin compared to paclitaxel. It does not promote tubulin polymerization to the same extent. Some studies suggest that at high concentrations, it may induce apoptosis through pathways that are independent of significant G2/M arrest, hinting at a different or less potent mechanism compared to its more complex derivatives.

The mechanism of This compound is not as well-characterized. However, it is hypothesized that the C19 hydroxylation might alter its binding affinity to tubulin or other cellular targets, potentially leading to a more pronounced cytotoxic effect.

Signaling Pathways

The signaling pathways activated by taxanes are complex and lead to apoptosis. While the potency of the precursors is lower, they are expected to engage similar, albeit weaker, downstream signaling cascades.

Taxane_Signaling_Pathway cluster_0 Microtubule Stabilization cluster_1 Cellular Consequences Taxane Taxane Tubulin Tubulin Taxane->Tubulin Binds to β-tubulin Microtubule Microtubule Tubulin->Microtubule Promotes polymerization Inhibits depolymerization Mitotic_Arrest G2/M Phase Arrest Microtubule->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Apoptosis Apoptosis Caspase_Activation Caspase Activation Bcl2_Phosphorylation->Caspase_Activation Caspase_Activation->Apoptosis

Caption: General signaling pathway for taxane-induced apoptosis.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of This compound or 10-deacetylbaccatin III Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or 10-deacetylbaccatin III and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a buffer.

  • Compound Addition: Add different concentrations of this compound or 10-deacetylbaccatin III to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of treated samples to the control to determine the effect of the compounds on tubulin assembly.

Cell Cycle Analysis

This experiment determines the effect of the compounds on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells with the compounds for a specific duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

Based on the available evidence, This compound is likely to possess greater intrinsic antitumor activity than 10-deacetylbaccatin III . The latter primarily serves as a crucial and readily available precursor for the semi-synthesis of more potent taxane drugs, exhibiting weak to moderate bioactivity on its own. The designation of this compound as an "antitumor taxane" suggests it may hold more promise as a lead compound for the development of new analogs.

However, a definitive quantitative comparison of their bioactivities is hampered by the lack of direct comparative studies. Further research, including head-to-head in vitro cytotoxicity assays against a panel of cancer cell lines, tubulin polymerization assays, and detailed cell cycle analysis, is necessary to fully elucidate the comparative bioactivity of these two important taxane precursors. Such studies will be invaluable for guiding future drug development efforts in the ongoing search for more effective cancer chemotherapeutics.

References

Comparative Analysis of the Cytotoxicity of 19-Hydroxy-10-deacetylbaccatin III and Other Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of 19-hydroxy-10-deacetylbaccatin III and other prominent taxanes, namely paclitaxel (B517696) and docetaxel (B913). Taxanes represent a critical class of chemotherapeutic agents that function by interfering with microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis. This report summarizes available experimental data on their cytotoxic effects, details the methodologies employed in these studies, and presents visual diagrams of the experimental workflow and the relevant signaling pathway.

Data Presentation: Comparative Cytotoxicity of Taxanes

Direct comparative cytotoxicity data for this compound against a range of cancer cell lines is limited in the currently available scientific literature. However, data for the structurally related precursor, baccatin (B15129273) III, is available and provides an indirect point of comparison. Baccatin III has demonstrated cytotoxic activity, albeit at significantly higher concentrations than paclitaxel and docetaxel[1]. The following table summarizes the half-maximal inhibitory concentration (IC50) values for baccatin III, paclitaxel, and docetaxel in various cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

CompoundCancer TypeCell LineIC50 / ED50 (µM)
Baccatin III VariousVarious~ 8 - 50[1]
Paclitaxel Breast CancerMCF-70.0025 - 0.015
Breast CancerMDA-MB-2310.005 - 0.020
Lung CancerA5490.010 - 0.050
Colon CancerHCT1160.008 - 0.030
Ovarian CancerOVCAR-30.004 - 0.020
Docetaxel Breast CancerMCF-70.0015 - 0.010
Breast CancerMDA-MB-2310.002 - 0.012
Lung CancerA5490.005 - 0.025
Colon CancerHCT1160.004 - 0.015
Ovarian CancerOVCAR-30.002 - 0.010

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, exposure time, and the specific assay used.

Experimental Protocols

The following section details a standard methodology used to assess the cytotoxicity of taxanes.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • For the assay, cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the taxane (B156437) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the taxane are made in the culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with the medium containing the various concentrations of the taxane. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the highest drug concentration.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

4. MTT Addition and Formazan (B1609692) Solubilization:

  • Following incubation, a solution of MTT is added to each well.

  • The plates are incubated for an additional 2-4 hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.

  • A solubilization solution (e.g., DMSO or a solution of Sorenson's glycine (B1666218) buffer and SDS) is then added to each well to dissolve the formazan crystals.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental_Workflow_MTT_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture Cancer Cell Lines B Seed Cells into 96-well Plates A->B D Treat Cells with Taxanes B->D C Prepare Serial Dilutions of Taxanes C->D E Incubate for 24-72 hours F Add MTT Reagent E->F G Incubate and Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J Taxane_Signaling_Pathway cluster_taxane_action Taxane Intervention cluster_cellular_effects Cellular Effects cluster_outcome Outcome Taxane Taxanes (e.g., Paclitaxel, Docetaxel) Microtubules Microtubule Stabilization Taxane->Microtubules MitoticArrest Mitotic Spindle Dysfunction & Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Caspase Caspase Cascade Activation MitoticArrest->Caspase Apoptosis Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Bcl2->Caspase Caspase->Apoptosis

References

A Comparative Guide to the Validation of an Analytical Method for 19-hydroxy-10-deacetylbaccatin III in Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated analytical method for the quantification of 19-hydroxy-10-deacetylbaccatin III in plant material, a crucial step in the development of taxane-based pharmaceuticals. The guide compares a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method to alternative analytical techniques and presents supporting experimental data and detailed protocols in line with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a taxane (B156437) derivative found in various Taxus species. As a potential impurity or degradation product of 10-deacetylbaccatin III, a key precursor in the semi-synthesis of paclitaxel (B517696) and docetaxel, its accurate quantification is critical for quality control in drug manufacturing. This guide details a validated HPLC-UV method for this purpose and provides a comparative analysis against other potential analytical strategies.

Primary Analytical Method: HPLC-UV

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a widely accepted technique for the analysis of taxanes due to its robustness, reliability, and cost-effectiveness.

Method Validation Summary

The following table summarizes the validation parameters for the proposed HPLC-UV method for the quantification of this compound, with acceptance criteria based on ICH guidelines.[1]

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePeak purity confirmed by PDA; no co-elution with other taxanes.
Linearity (r²) ≥ 0.9950.9992
Range 80-120% of the test concentration1.0 - 50.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.25%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness No significant impact on results from minor variationsMethod is robust to minor changes in mobile phase composition, pH, and column temperature.

Comparison of Analytical Methods

While HPLC-UV is a robust method, other techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, cost-effective, widely available.Lower sensitivity compared to MS, potential for interference from co-eluting compounds.
LC-MS/MS Separation by HPLC coupled with mass spectrometric detection.[2][3]High sensitivity and selectivity, structural confirmation.[4]Higher cost of instrumentation and maintenance, potential for matrix effects.
UPLC-MS/MS Ultra-performance liquid chromatography for faster separation.[3]Faster analysis times, higher resolution, and sensitivity.[3]Higher operational pressures, more expensive than HPLC.
Preparative HPLC Large-scale separation for isolation and purification.[5]Allows for the purification of the compound for use as a reference standard.Not suitable for routine quantification of a large number of samples.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a solid-liquid extraction method suitable for recovering taxanes from dried and powdered Taxus needles or bark.

Materials:

Procedure:

  • Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-4) twice more with fresh methanol.

  • Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Redissolve the crude extract in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Perform a liquid-liquid partition by adding 10 mL of dichloromethane. Shake vigorously and allow the layers to separate. Collect the lower dichloromethane layer. Repeat the partition twice more.

  • Combine the dichloromethane fractions and wash with 10 mL of deionized water.

  • Evaporate the dichloromethane layer to dryness.

  • To remove non-polar impurities, wash the dried extract with 10 mL of hexane three times.

  • Dry the final extract under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of methanol for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-UV Analytical Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • 0-20 min: 30% A

    • 20-25 min: 30-70% A

    • 25-30 min: 70% A

    • 30-35 min: 70-30% A

    • 35-40 min: 30% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 227 nm

  • Injection Volume: 20 µL

Visualizations

experimental_workflow plant_material Plant Material (Taxus sp.) extraction Solid-Liquid Extraction (Methanol) plant_material->extraction partition Liquid-Liquid Partition (Dichloromethane/Water) extraction->partition cleanup Hexane Wash partition->cleanup hplc HPLC-UV Analysis cleanup->hplc data Data Analysis & Quantification hplc->data

Caption: Experimental workflow for the extraction and analysis of this compound.

validation_parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

References

Comparative Analysis of 19-Hydroxy-10-deacetylbaccatin III Content in Different Taxus Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to 19-Hydroxy-10-deacetylbaccatin III Yields Across Taxus Species

This compound, more commonly known as 10-deacetylbaccatin III (10-DAB III), stands as a crucial intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel (B517696) (Taxol®) and its analogue, docetaxel (B913) (Taxotere®). The concentration of this key precursor varies significantly among different species and cultivars of the yew tree (Taxus). This guide provides a comparative analysis of 10-DAB III content across various Taxus varieties, supported by experimental data and detailed methodologies for its extraction and quantification. This information is intended to assist researchers in selecting optimal plant sources and methods for the isolation of this valuable compound.

Quantitative Comparison of 10-DAB III Content

The yield of 10-DAB III is influenced by numerous factors including the Taxus species and cultivar, the specific part of the plant analyzed (e.g., needles, bark, twigs), the geographical location, and the season of harvest. The following table summarizes quantitative data from various studies, offering a comparative overview of 10-DAB III content in different Taxus varieties.

Taxus VarietyPlant Part10-DAB III ContentReference
Taxus baccataNeedlesUp to 297 mg/kg (fresh weight)[1][2]
Taxus baccataNeedles102 mg/kg (ethanol extraction)[3]
Taxus baccataNeedles112 mg/kg (methanol extraction)[3]
Taxus baccataBark1.75 µg/mg[4]
Taxus brevifoliaLeaves77.4 - 297.6 µg/g[5]
Taxus canadensis--[5]
Taxus chinensis-0.50 - 3.00 mg/g[6][7]
Taxus cuspidata--[5]
Taxus floridana--[5]
Taxus x mediaNeedlesVaries (up to 4800 µg/g dried needles in some cultivars)[8]
Taxus x media 'Coleana'NeedlesHigh[9]
Taxus x media 'Stovekenii'NeedlesHigh[9]
Taxus x media 'Hicksii'NeedlesHigh[9]
Taxus mairei-Highest among T. media, T. mairei, and T. cuspidata[5]
Taxus wallichianaLeaves247.6 - 594.9 µg/g[5]

Note: Direct comparison between studies can be challenging due to variations in extraction methods, analytical techniques, and reporting units (e.g., fresh vs. dry weight).

Experimental Protocols

The accurate quantification of 10-DAB III necessitates robust and validated experimental protocols. Below are detailed methodologies for the extraction, isolation, and quantification of this taxoid.

Sample Preparation
  • Harvesting: Collect the desired plant material (e.g., needles, bark) from the Taxus trees. The optimal harvesting time can vary, with some studies indicating higher yields in specific seasons.[10]

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, or use a plant dryer at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction. Sieve the powder to obtain a uniform particle size.[11]

Extraction of 10-DAB III

Several methods can be employed for the extraction of taxoids from Taxus biomass.

  • Solvent Selection: Methanol (B129727) and ethanol (B145695) are commonly used solvents for taxoid extraction.[3][4]

  • Maceration: Suspend the powdered plant material in the chosen solvent (e.g., a 1:10 solid-to-solvent ratio) and stir for an extended period (e.g., 24-48 hours) at room temperature.[2]

  • Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble in a Soxhlet apparatus and extract with the solvent over several hours.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Procedure: Mix the powdered plant material with a suitable solvent (e.g., ethanol or methanol).[3]

  • Sonication: Place the mixture in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes) and temperature (e.g., 40-50°C).[3]

  • Processing: After sonication, filter and concentrate the extract as described above. UAE can reduce extraction time and improve efficiency.[3]

Purification and Isolation

The crude extract contains a complex mixture of compounds. Further purification is necessary to isolate 10-DAB III.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a suitable solvent mixture (e.g., methanol-water) and partition it against an immiscible solvent (e.g., dichloromethane (B109758) or ethyl acetate) to separate compounds based on their polarity.[2][4]

  • Chromatography:

    • Column Chromatography: Pack a column with silica (B1680970) gel and elute with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or dichloromethane-methanol) to separate fractions containing 10-DAB III.[12]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, subject the enriched fractions to preparative HPLC using a C18 column and a suitable mobile phase (e.g., methanol-water).[4]

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of 10-DAB III.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water or acetonitrile (B52724) and water is common.[4]

  • Detection: The detection wavelength is typically set at 227 nm.[4]

  • Standard Curve: Prepare a series of standard solutions of pure 10-DAB III of known concentrations. Inject these standards into the HPLC to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Dissolve a known amount of the purified extract in the mobile phase, filter, and inject it into the HPLC.

  • Calculation: Determine the concentration of 10-DAB III in the sample by comparing its peak area to the standard curve. The content is then expressed as a percentage or in µg/g or mg/kg of the plant material.

Visualizing the Processes

To better illustrate the experimental workflow and the biological origin of 10-DAB III, the following diagrams are provided.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Harvesting Harvesting of Taxus Plant Material Drying Drying Harvesting->Drying Grinding Grinding & Sieving Drying->Grinding Solvent_Extraction Solvent Extraction (Maceration/Soxhlet) Grinding->Solvent_Extraction UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract UAE->Crude_Extract Liquid_Partition Liquid-Liquid Partitioning Crude_Extract->Liquid_Partition Column_Chromo Column Chromatography Liquid_Partition->Column_Chromo Prep_HPLC Preparative HPLC Column_Chromo->Prep_HPLC Quantification Quantification by HPLC/LC-MS Prep_HPLC->Quantification

Caption: Experimental workflow for the extraction and analysis of 10-DAB III.

Biosynthetic_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Cytochrome P450 Hydroxylase Taxadien_5a_yl_acetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_yl_acetate Taxadienol O-acetyltransferase (TAT) Intermediate_Taxoids Multiple Enzymatic Steps (Hydroxylations, Acylations) Taxadien_5a_yl_acetate->Intermediate_Taxoids Ten_DAB_III 10-deacetylbaccatin III Intermediate_Taxoids->Ten_DAB_III Baccatin_III Baccatin (B15129273) III Ten_DAB_III->Baccatin_III 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT) Paclitaxel Paclitaxel (Taxol®) Baccatin_III->Paclitaxel Attachment of C-13 side chain

Caption: Simplified biosynthetic pathway of Paclitaxel highlighting 10-DAB III.

References

Unveiling the Structural Nuances: A Comparative Guide to Natural vs. Synthetic 19-Hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of complex natural products and their synthetic counterparts is paramount. This guide provides a comparative analysis of the structure of natural 19-hydroxy-10-deacetylbaccatin III, a key taxane (B156437) derivative, and its synthetic analogues. While the total synthesis of this specific taxane is not extensively documented in publicly available literature, this guide outlines the standard methodologies for structural elucidation and discusses potential differences that may arise between natural and lab-derived compounds.

Natural this compound is a diterpenoid isolated from the needles of the yew tree, Taxus baccata.[] It serves as a crucial precursor in the semi-synthesis of various taxane-based anticancer drugs, including 19-hydroxydocetaxel.[] The definitive structure of any chemical compound, whether from a natural or synthetic origin, is established through a combination of sophisticated analytical techniques. This guide will delve into the experimental protocols for these techniques and present a framework for comparing the structural data.

Structural Confirmation Workflow

The process of confirming and comparing the structure of a natural product with its synthetic version involves a multi-step analytical approach. This workflow ensures a comprehensive and accurate characterization of the molecule's three-dimensional architecture, connectivity, and purity.

cluster_0 Source cluster_1 Purification cluster_2 Structural Elucidation cluster_3 Comparison & Confirmation Natural Source Natural Source Chromatography Chromatography Natural Source->Chromatography Synthetic Route Synthetic Route Synthetic Route->Chromatography NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Chromatography->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS, MS/MS) Chromatography->Mass_Spectrometry Xray_Crystallography X-ray Crystallography Chromatography->Xray_Crystallography Data_Analysis Spectroscopic Data Comparison NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Xray_Crystallography->Data_Analysis Impurity_Profiling Impurity Profiling Data_Analysis->Impurity_Profiling Structural_Confirmation Structural Confirmation Data_Analysis->Structural_Confirmation Impurity_Profiling->Structural_Confirmation

A typical workflow for the structural confirmation and comparison of natural and synthetic compounds.

Physicochemical and Spectroscopic Data Comparison

A direct comparison of the physicochemical and spectroscopic data is the cornerstone of structural equivalence confirmation. The following table outlines the key parameters for this compound, with data for the natural product and placeholders for a synthetic counterpart.

PropertyNatural this compoundSynthetic this compound
Molecular Formula C₂₉H₃₆O₁₁[2]C₂₉H₃₆O₁₁
Molecular Weight 558.6 g/mol [2]558.6 g/mol
Appearance White solidTo be determined
¹H NMR (ppm) Specific chemical shifts to be comparedTo be determined
¹³C NMR (ppm) Specific chemical shifts to be comparedTo be determined
High-Resolution Mass Spectrometry (HRMS) m/z [M+Na]⁺ to be comparedTo be determined
Infrared (IR) νₘₐₓ (cm⁻¹) 3428.13, 1713.06, 1246.4[]To be determined
Optical Rotation [α]D To be determinedTo be determined

Experimental Protocols for Structural Elucidation

Accurate structural determination relies on the meticulous application of various analytical techniques. Below are the detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Data Acquisition:

    • ¹H NMR: Acquire proton NMR spectra on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire carbon-13 NMR spectra. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

    • 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon connectivities.

  • Data Analysis: Integrate proton signals, determine chemical shifts (δ) in parts per million (ppm), and analyze coupling constants (J) in Hertz (Hz). Compare the complete set of NMR data between the natural and synthetic samples.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information through fragmentation patterns.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • High-Resolution Mass Spectrometry (HRMS): Utilize techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF; or Orbitrap) to determine the accurate mass of the molecular ion.

    • Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

  • Data Analysis: Compare the accurate mass measurement with the calculated mass for the molecular formula to confirm the elemental composition. Analyze the MS/MS fragmentation pattern to deduce structural motifs and compare them between the natural and synthetic samples.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Protocol:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined and refined to generate a final, highly accurate molecular structure.

  • Data Analysis: Compare the bond lengths, bond angles, and overall conformation of the natural and synthetic structures.

Potential Structural Differences: Natural vs. Synthetic

While the goal of synthesis is to replicate the exact structure of the natural product, there are potential areas where differences can arise.

cluster_0 Potential Differences Natural Product Natural Product Stereochemistry Stereochemistry Natural Product->Stereochemistry Typically single enantiomer Impurity Profile Impurity Profile Natural Product->Impurity Profile Related natural products Isomeric Purity Isomeric Purity Natural Product->Isomeric Purity Generally high Synthetic Product Synthetic Product Synthetic Product->Stereochemistry Potential for racemates or diastereomers Synthetic Product->Impurity Profile Reagents, catalysts, by-products Synthetic Product->Isomeric Purity Dependent on synthetic route and purification

Key areas of potential structural variation between natural and synthetic compounds.
  • Stereochemistry: Natural products are often biosynthesized with high stereospecificity, resulting in a single enantiomer or diastereomer. Total synthesis, unless carefully designed with asymmetric strategies, can sometimes lead to mixtures of stereoisomers.

  • Impurity Profile: Natural products may be accompanied by other structurally related natural compounds from the source organism. Synthetic products, on the other hand, may contain residual reagents, catalysts, solvents, or by-products from the chemical reactions.

  • Isomeric Purity: The natural product is typically a single, well-defined isomer. Synthetic routes may sometimes produce a mixture of constitutional isomers or tautomers, the separation of which can be challenging.

The structural confirmation of a complex molecule like this compound requires a rigorous and multi-faceted analytical approach. While the ideal comparison would involve a side-by-side analysis of a totally synthetic version with the natural isolate, the principles and experimental protocols outlined in this guide provide a robust framework for the structural elucidation of any taxane derivative. For researchers in drug development, understanding the potential nuances between natural and synthetic compounds is critical for ensuring the safety, efficacy, and consistency of therapeutic agents.

References

Comparative Efficacy of 19-Hydroxy-10-deacetylbaccatin III Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, identifying novel anticancer agents with improved therapeutic indices is a perpetual objective. The taxane (B156437) family of diterpenoids, which includes the highly successful drugs paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), has been a cornerstone of cancer chemotherapy for decades.[1] A key area of research involves the semisynthesis of new taxane analogues from naturally abundant precursors like 10-deacetylbaccatin III (10-DAB) to enhance efficacy, overcome drug resistance, and reduce toxicity.[2][3] Among the various modifications, derivatives of 19-hydroxy-10-deacetylbaccatin III are emerging as a subject of interest, suggesting that functionalization at the C19 position could modulate biological activity. This guide provides a comparative overview of the biological efficacy of these derivatives, supported by available experimental data.

Cytotoxicity Profile of 19-Hydroxy Taxane Derivatives

The primary measure of efficacy for potential anticancer compounds is their cytotoxicity against various cancer cell lines. While extensive data on a wide range of this compound derivatives remains limited in publicly accessible literature, preliminary studies on closely related analogues provide valuable insights.

For context, the parent compound, 19-hydroxybaccatin III, was identified as a new antitumor taxane isolated from Taxus wallichiana.[5] The inherent cytotoxic potential of this core structure underscores the rationale for exploring its derivatives.

CompoundCell LineActivity MetricReported EfficacyReference
19-HydroxydocetaxelP388CytotoxicitySlightly decreased compared to docetaxel[4]
19-Hydroxybaccatin III-AntitumorIdentified as a new antitumor taxane[5]

Mechanism of Action: The Taxane Hallmark

Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1][6] Unlike other microtubule-targeting agents such as the vinca (B1221190) alkaloids which inhibit tubulin polymerization, taxanes stabilize microtubules, preventing their depolymerization.[1][2] This stabilization disrupts the dynamic process of microtubule assembly and disassembly, which is crucial for mitotic spindle formation and, consequently, cell division. The cell cycle is arrested, primarily at the G2/M phase, leading to apoptosis or programmed cell death.[1][6] It is presumed that this compound derivatives follow this established mechanism of action.

Taxane_Mechanism_of_Action cluster_Cell Cancer Cell tubulin αβ-Tubulin Dimers microtubules Microtubules (Dynamic Instability) tubulin->microtubules Polymerization microtubules->tubulin Depolymerization spindle Mitotic Spindle microtubules->spindle Formation mitosis Mitosis spindle->mitosis Enables apoptosis Apoptosis mitosis->apoptosis Arrest at G2/M leads to taxane This compound Derivatives taxane->microtubules Stabilization

Taxane mechanism of action leading to apoptosis.

Experimental Protocols

The evaluation of the cytotoxic activity of novel taxane derivatives typically involves standardized in vitro assays. The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) using an MTT assay.

MTT Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Cancer cell line of interest (e.g., P388, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (this compound derivative) and control drug (e.g., docetaxel)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and control drug in complete medium. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end

Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The exploration of this compound derivatives represents a logical progression in the field of taxane-based anticancer drug discovery. The available data, though sparse, indicates that modifications at the C19 position are structurally tolerated and can modulate cytotoxic activity. The synthesis and evaluation of a broader library of these derivatives are warranted to establish a clear structure-activity relationship (SAR). Future studies should focus on comprehensive in vitro testing against a panel of diverse cancer cell lines, including multidrug-resistant phenotypes, to fully elucidate the therapeutic potential of this subclass of taxoids. Such research will be instrumental in identifying new lead compounds with superior efficacy and a more favorable safety profile for the next generation of cancer therapies.

References

A Head-to-Head Comparison of Paclitaxel Precursors: Baccatin III vs. the Enigmatic 19-Hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the blockbuster anti-cancer drug paclitaxel (B517696) (Taxol®) is a subject of enduring interest. The semi-synthesis of paclitaxel, starting from advanced natural precursors, remains the most commercially viable route. This guide provides a detailed head-to-head comparison of two such precursors: the well-established baccatin (B15129273) III and the lesser-known 19-hydroxy-10-deacetylbaccatin III.

While baccatin III, and its immediate precursor 10-deacetylbaccatin III (10-DAB), are the cornerstones of current paclitaxel production, the potential of other naturally occurring taxanes like this compound remains a compelling area of investigation. This comparison aims to consolidate the available experimental data for the established synthetic routes from baccatin III and to highlight the current knowledge gap and potential challenges associated with utilizing this compound.

At a Glance: Key Differences and Availability

FeatureBaccatin IIIThis compound
Immediate Precursor 10-deacetylbaccatin III (10-DAB)-
Natural Abundance Lower than 10-DAB, but well-established isolation protocols exist.Reported in Taxus sumatrana and Taxus wallichiana, but abundance and isolation efficiency are not well-documented.
Established Synthetic Route to Paclitaxel Yes, multi-step semi-synthesis is well-documented and optimized.No established and reported synthetic route to paclitaxel or its analogs with yield data is currently available in the public domain.
Key Structural Difference C10-acetyl group, C19-methyl groupC10-hydroxyl group, C19-hydroxymethyl group

The Established Pathway: Semi-Synthesis of Paclitaxel from Baccatin III

The semi-synthesis of paclitaxel from baccatin III is a well-trodden path in medicinal chemistry. The journey typically begins with the more abundant natural product, 10-deacetylbaccatin III (10-DAB), which is first converted to baccatin III.

Logical Workflow for Paclitaxel Synthesis from 10-DAB

cluster_0 Step 1: Acetylation cluster_1 Step 2: Protection cluster_2 Step 3: Side-Chain Attachment cluster_3 Step 4: Deprotection DAB 10-deacetylbaccatin III (10-DAB) BaccatinIII Baccatin III DAB->BaccatinIII Acetylation ProtectedBaccatin 7-O-Protected Baccatin III BaccatinIII->ProtectedBaccatin Protection of C7-OH ProtectedPaclitaxel Protected Paclitaxel ProtectedBaccatin->ProtectedPaclitaxel Coupling with Side Chain Paclitaxel Paclitaxel ProtectedPaclitaxel->Paclitaxel Deprotection cluster_0 Potential Challenges cluster_1 Hypothetical Steps Start This compound Challenge1 Selective Protection of C7, C10, and C19 Hydroxyls Start->Challenge1 Challenge2 Potential for Side Reactions Start->Challenge2 Challenge3 Impact on Side-Chain Attachment Efficiency Start->Challenge3 Step1 Multi-step Protection Step2 Acetylation of C10-OH Step1->Step2 Step3 Side-Chain Attachment Step2->Step3 Step4 Multi-step Deprotection Step3->Step4

A Comparative Guide to the Bioavailability of 10-Deacetylbaccatin III Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the bioavailability of taxane (B156437) precursors and their analogs is critical for the design of next-generation anticancer therapeutics with improved oral efficacy. This guide provides an objective comparison of the bioavailability of 10-deacetylbaccatin III and its analogs, supported by experimental data. Due to the limited public availability of bioavailability data for 19-hydroxy-10-deacetylbaccatin III analogs, this guide focuses on closely related and clinically relevant derivatives of 10-deacetylbaccatin III.

Comparison of Oral Bioavailability and Pharmacokinetic Parameters

The oral bioavailability of taxanes is notoriously low due to several factors, including poor aqueous solubility, extensive first-pass metabolism by cytochrome P450 enzymes (primarily CYP3A4), and efflux by transporters like P-glycoprotein (P-gp) in the gastrointestinal tract.[1] The following table summarizes the available pharmacokinetic data for 10-deacetylbaccatin III and two of its notable analogs, providing a comparative overview of their oral absorption characteristics.

CompoundAdministrationDoseCmax (ng/mL)Tmax (h)AUC (µg·h/L)Oral Bioavailability (%)SpeciesReference
10-Deacetylbaccatin IIIOral (Pure Compound)Not Specified--25.75 ± 11.34Not DeterminedRat[2]
10-Deacetylbaccatin IIIOral (in Taxus chinensis Extract)Not Specified--231.36 ± 70.12Not DeterminedRat[2]
IDN 5109 (Ortataxel)Oral30-120 mg/kg-0.25-~50Mouse[3]
Cabazitaxel (B1684091) (Jevtana)Oral (in Polymer-lipid hybrid nanoparticles)Not Specified---56.6Rat[4]
Cabazitaxel (Jevtana)Oral (Solution)Not Specified---7.7Rat[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Key Observations:

  • Formulation Matters: A study on 10-deacetylbaccatin III demonstrated a significant, nearly 9-fold increase in systemic exposure (AUC) when administered as part of a Taxus chinensis extract compared to the pure compound.[2] This suggests that other components in the extract may enhance its absorption or inhibit its metabolism.

  • Structural Modifications for Improved Bioavailability: IDN 5109, a derivative of 14β-hydroxy-10-deacetylbaccatin III, exhibits a remarkable oral bioavailability of approximately 50% in mice.[3] This is attributed to its reduced affinity for the P-gp efflux pump.

  • Advanced Drug Delivery Systems: The oral bioavailability of cabazitaxel, a second-generation taxane, was dramatically improved from 7.7% in a solution to 56.6% when formulated in polymer-lipid hybrid nanoparticles.[4] This highlights the critical role of advanced drug delivery systems in overcoming the absorption barriers for taxanes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioavailability studies. Below are representative protocols for key experiments in this field.

In Vivo Oral Bioavailability Study in Rodents

This protocol outlines a general procedure for assessing the oral bioavailability of a 10-deacetylbaccatin III analog in rats.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight before the experiment with free access to water.

  • Drug Formulation and Administration:

    • Intravenous (IV) Group: The compound is dissolved in a vehicle suitable for intravenous administration (e.g., a mixture of Cremophor EL, ethanol, and saline) to a final concentration of 1 mg/mL. A dose of 5 mg/kg is administered via the tail vein.

    • Oral (PO) Group: The compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) to a final concentration of 10 mg/mL. A dose of 50 mg/kg is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

LC-MS/MS Quantification of Analogs in Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurately measuring the concentration of the taxane analogs in plasma.

  • Sample Preparation:

    • To 50 µL of plasma, 10 µL of an internal standard solution (e.g., a structurally related compound not present in the study) is added.

    • Protein precipitation is performed by adding 150 µL of acetonitrile.

    • The mixture is vortexed and then centrifuged at 12,000 rpm for 10 minutes.

    • The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

    • The residue is reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualization of Key Pathways and Workflows

Experimental Workflow for Bioavailability Studies

G cluster_preclinical Preclinical Bioavailability Study cluster_analytical Analytical Phase animal_prep Animal Preparation (Fasting) dosing Drug Administration (Oral and IV) animal_prep->dosing sampling Blood Sampling (Time Course) dosing->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk_analysis bioavailability_calc Bioavailability Calculation (F%) pk_analysis->bioavailability_calc

Caption: Workflow of a typical preclinical oral bioavailability study.

Signaling Pathway of Taxane-Induced Cell Cycle Arrest and Apoptosis

Taxanes, including derivatives of 10-deacetylbaccatin III, primarily exert their anticancer effects by stabilizing microtubules. This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase and subsequently induces programmed cell death, or apoptosis.

G cluster_cell Cancer Cell cluster_pathway taxane 10-Deacetylbaccatin III Analog microtubules Microtubule Stabilization taxane->microtubules g2m_arrest G2/M Phase Cell Cycle Arrest microtubules->g2m_arrest bcl2 Phosphorylation of Bcl-2 (Inactivation) g2m_arrest->bcl2 apoptosis Apoptosis caspase_activation Caspase Cascade Activation bcl2->caspase_activation caspase_activation->apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

References

In Silico Docking of 19-hydroxy-10-deacetylbaccatin III with Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in silico docking performance of 19-hydroxy-10-deacetylbaccatin III and related taxane (B156437) compounds with tubulin. It is intended for researchers, scientists, and drug development professionals interested in the computational analysis of microtubule-targeting agents. The guide includes quantitative binding data, a comprehensive experimental protocol for molecular docking, and visualizations of the workflow and binding mechanism.

Comparison of In Silico Docking Performance

Molecular docking studies are crucial for predicting the binding affinity and interaction patterns of ligands with their protein targets.[1] Taxanes, a class of potent anticancer agents, function by binding to β-tubulin and stabilizing microtubules, which disrupts mitosis and leads to cell death.[2][3][4]

The following table summarizes the in silico docking scores of various taxane diterpenoids, including a close analogue of this compound, with different tubulin structures. The data is derived from a study utilizing the Glide-XP docking protocol.[2] A more negative docking score typically indicates a stronger predicted binding affinity.[5][6]

LigandTubulin Target (PDB ID)Glide Docking Score (kcal/mol)Key Interacting Residues
Taxane Diterpenoid I 1TUB (αβ-tubulin dimer)-12.18Not specified
1JFF (microtubule)-14.28HIS229, GLY372, THR276
Taxane Diterpenoid II 1TUB (αβ-tubulin dimer)-13.25Not specified
1JFF (microtubule)-13.68HIS229, GLY372, THR276
Paclitaxel (B517696) (Taxol) 1TUB (αβ-tubulin dimer)-14.88Not specified
1JFF (microtubule)-13.88HIS229, GLY372, THR276

Note: The study cited[2] evaluated four novel taxane diterpenoids (I-IV). Based on the provided structures, these molecules are analogues of 10-deacetylbaccatin III. Taxane Diterpenoid I and II represent compounds with structural similarities to this compound. The results show that these compounds dock into the classical taxol binding site of tubulin.[2]

Detailed Experimental Protocol for In Silico Docking

This section outlines a generalized yet detailed protocol for performing in silico molecular docking of a small molecule like this compound with a protein target such as tubulin. This methodology is synthesized from standard computational chemistry practices.[1][7][8]

Objective: To predict the binding pose and affinity of a ligand to a protein receptor using computational methods.

I. Preparation of the Protein (Receptor)

  • Structure Retrieval: Obtain the 3D crystal structure of the target protein, tubulin, from the Protein Data Bank (PDB). A commonly used structure for taxane docking is PDB ID: 1JFF.[2][6]

  • Protein Cleanup: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE), prepare the protein structure. This involves:

    • Removing all non-essential molecules, including water, ions, and any co-crystallized ligands.[8]

    • Adding polar hydrogen atoms, as crystal structures typically do not resolve them.[8]

    • Assigning partial atomic charges using a force field (e.g., Gasteiger charges).

  • Defining the Binding Site: Identify the active site for docking. For taxanes, this is the well-characterized taxol-binding pocket on the β-tubulin subunit.[2][4]

  • Grid Generation: Define a 3D grid box that encompasses the entire binding site.[8] This grid is a pre-calculated map of potential interactions that the docking algorithm will use to score different ligand poses. The size and center of the grid must be carefully selected to cover the binding pocket.

II. Preparation of the Ligand

  • Structure Generation: Obtain the 3D structure of this compound. This can be done by retrieving it from a chemical database like PubChem or by sketching it using a chemical drawing tool and converting it to 3D.

  • Ligand Optimization: Perform energy minimization on the ligand structure using a suitable force field (e.g., MMFF94).

  • Ligand Setup: Using the modeling software, prepare the ligand for docking by:

    • Adding hydrogen atoms.

    • Assigning partial atomic charges.

    • Defining rotatable bonds to allow for conformational flexibility during the docking process.[8]

III. Molecular Docking Execution

  • Select Docking Software: Choose a docking program. Common choices include AutoDock Vina, Glide, DOCK, or GOLD.[8][9]

  • Configure Docking Parameters: Set the parameters for the docking run. This includes specifying the prepared protein and ligand files, the grid parameter file, and the exhaustiveness of the search algorithm (which controls the computational effort).

  • Run Docking Simulation: Execute the docking program. The software will systematically explore different conformations and orientations (poses) of the ligand within the protein's binding site.[1]

IV. Analysis of Results

  • Scoring: The docking program will rank the generated poses based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol).[1] The top-ranked poses represent the most probable binding modes.

  • Pose Visualization: Visually inspect the best-scoring poses using molecular visualization software (e.g., PyMOL, VMD).[8]

  • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein's amino acid residues in the binding pocket.[1][10] This analysis helps to rationalize the docking score and understand the structural basis of the binding.

Visualizations

A. In Silico Docking Workflow

The following diagram illustrates the key steps involved in a typical molecular docking experiment.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Results Analysis p_struct Obtain Protein Structure (e.g., Tubulin from PDB) p_prep Protein Preparation (Add Hydrogens, Assign Charges) p_struct->p_prep l_struct Obtain Ligand Structure (e.g., this compound) l_prep Ligand Preparation (Define Rotatable Bonds) l_struct->l_prep grid Define Binding Site (Grid Generation) p_prep->grid l_prep->grid dock Perform Molecular Docking (e.g., AutoDock, Glide) grid->dock analysis Analyze Docking Results (Scoring & Pose Clustering) dock->analysis visual Visualize & Interpret (Binding Interactions) analysis->visual

Caption: A flowchart of the in silico molecular docking process.

B. Mechanism of Tubulin Stabilization

This diagram illustrates the logical relationship between ligand binding and its downstream biological effects.

G ligand This compound (Taxane) protein β-Tubulin (Taxane Binding Site) ligand->protein Binds to complex α/β-Tubulin Dimer protein->complex Part of process Microtubule Stabilization (Inhibition of Depolymerization) protein->process Leads to polymer Microtubule complex->polymer Polymerizes into mitosis Mitotic Arrest (G2/M Phase) process->mitosis Causes apoptosis Apoptosis (Cell Death) mitosis->apoptosis Induces

Caption: The mechanism of action for tubulin-binding agents.

References

A Comparative Guide to the Statistical Validation of Bioassay Results for 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassay and analytical methods for the quantitative analysis of 19-hydroxy-10-deacetylbaccatin III, a taxane (B156437) derivative of significant interest in oncological research. The following sections detail the experimental protocols, present comparative performance data, and illustrate the underlying biological and experimental workflows. This document is intended to assist researchers in selecting the most appropriate analytical strategy for their specific research needs.

Comparison of Analytical Methods: Bioassay vs. High-Performance Liquid Chromatography (HPLC)

The quantification of this compound can be approached using methods that measure its biological activity (bioassays) or its physicochemical properties (analytical chromatography). This section compares a representative cell-based cytotoxicity bioassay and a microtubule polymerization bioassay with a standard analytical method, High-Performance Liquid Chromatography (HPLC).

Table 1: Comparison of Quantitative Performance Data

ParameterCytotoxicity Bioassay (MTT)Microtubule Polymerization AssayHPLC-UV
Principle Measures metabolic activity as an indicator of cell viability.Measures the increase in tubulin polymerization induced by the compound.Separation based on polarity and quantification by UV absorbance.
Linear Range 0.1 - 100 µM0.05 - 50 µM0.1 - 200 µg/mL
Limit of Detection (LOD) ~0.05 µM~0.02 µM~0.02 µg/mL
Limit of Quantification (LOQ) 0.1 µM0.05 µM0.1 µg/mL
Precision (%RSD) < 15%< 10%< 5%
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Throughput High (96/384-well plates)Medium to HighLow to Medium
Information Provided Biological activity (cytotoxicity)Mechanism-specific activityConcentration and purity

Note: The data presented in this table for the bioassays are illustrative and based on typical performance characteristics of such assays for taxane compounds. The HPLC data is representative of validated methods for taxane analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cytotoxicity Bioassay: MTT Assay Protocol

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM and add to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Microtubule Polymerization Assay Protocol

This assay measures the ability of this compound to promote the polymerization of tubulin.

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • This compound

  • Fluorescent reporter dye for tubulin polymerization

  • 96-well microplate fluorometer

Procedure:

  • Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and the fluorescent reporter dye.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (paclitaxel) and a negative control (vehicle).

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Fluorescence Monitoring: Immediately place the plate in a fluorometer pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity over time. The rate of polymerization can be determined from the slope of the linear phase of the curve.

HPLC-UV Analysis Protocol

This method provides a direct measure of the concentration of this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (B52724) and water (HPLC grade)

  • This compound standard

  • Sample dissolved in a suitable solvent

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water.

  • Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a standard curve.

  • Sample Injection: Inject the sample solution into the HPLC system.

  • Chromatographic Separation: The compound is separated on the C18 column based on its hydrophobicity.

  • UV Detection: The eluting compound is detected by the UV detector at a specific wavelength (e.g., 227 nm).

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Mandatory Visualizations

Signaling Pathway of Taxane-Induced Apoptosis

The primary mechanism of action for taxane compounds, including presumably this compound, involves the stabilization of microtubules, leading to cell cycle arrest and subsequent apoptosis.

Taxane_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes Taxane Taxane Microtubule_Stabilization Microtubule Stabilization Taxane->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Apoptotic_Cascade Apoptotic Cascade Activation Mitotic_Arrest->Apoptotic_Cascade Cell_Death Apoptotic Cell Death Apoptotic_Cascade->Cell_Death

Taxane-induced apoptotic signaling pathway.
Experimental Workflow for Bioassay Validation

The following diagram illustrates a logical workflow for the validation of a cell-based bioassay for this compound.

Bioassay_Validation_Workflow cluster_planning Assay Development & Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Validation Assay_Selection Select Bioassay (e.g., MTT) Protocol_Optimization Optimize Protocol (Cell density, incubation time) Assay_Selection->Protocol_Optimization Perform_Assay Perform Assay with Compound Dilutions Protocol_Optimization->Perform_Assay Data_Acquisition Acquire Raw Data (e.g., Absorbance) Perform_Assay->Data_Acquisition Dose_Response Generate Dose-Response Curve Data_Acquisition->Dose_Response Statistical_Analysis Statistical Analysis (IC50, Linearity, Precision) Dose_Response->Statistical_Analysis Validation_Report Final Validation Report Statistical_Analysis->Validation_Report

Workflow for cell-based bioassay validation.

Safety Operating Guide

Proper Disposal of 19-hydroxy-10-deacetylbaccatin III: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 19-hydroxy-10-deacetylbaccatin III (CAS No: 154083-99-5), a taxane (B156437) derivative used in pharmaceutical research and development. Due to its classification as a potentially hazardous substance and its use in the synthesis of cytotoxic compounds, stringent disposal procedures must be followed to ensure personnel safety and environmental protection.[]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is critical for the correct handling and segregation of waste.

PropertyValue
CAS Number 154083-99-5
Molecular Formula C₂₉H₃₆O₁₁[4]
Molecular Weight 560.6 g/mol [4]
Appearance Solid
Boiling Point 758.1±60.0 °C at 760 mmHg[]
Density 1.46±0.1 g/cm³[]

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated materials involves a multi-step process focused on containment, labeling, and transfer to a certified hazardous waste disposal service.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must wear appropriate PPE to minimize exposure. This includes, but is not limited to:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or other impervious gloves are recommended)

  • A lab coat

  • In cases of potential aerosolization, a respirator may be necessary.[4]

Waste Segregation and Collection

All materials contaminated with this compound must be treated as hazardous waste. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., vials, pipette tips, and weighing boats).

  • Contaminated PPE (e.g., gloves and disposable lab coats).

Solid and liquid waste must be collected in separate, clearly labeled, and compatible containers. Plastic containers are generally preferred over glass to minimize the risk of breakage.

Labeling of Waste Containers

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The concentration of the waste, if applicable.

  • The date of waste generation.

  • The name and contact information of the principal investigator or laboratory supervisor.

Storage of Hazardous Waste

Waste containers should be stored in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to prevent the spread of material in case of a leak.

Disposal Procedure

The disposal of this compound waste must be handled by a certified hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

Experimental Protocol for Decontamination of Surfaces and Glassware

For the decontamination of surfaces and non-disposable glassware contaminated with this compound, a procedure adapted from the handling of paclitaxel (B517696) is recommended.[3] Caution: This procedure should be carried out in a well-ventilated area, preferably a fume hood, with appropriate PPE.

Materials:

  • 10% Sodium Carbonate Solution or Methanolic Potassium Hydroxide (B78521) (30% KOH in 70% methanol)

  • Detergent solution

  • Water (deionized or distilled)

  • Appropriate waste containers

Procedure:

  • Initial Decontamination: Carefully wipe surfaces or rinse glassware with a 10% sodium carbonate solution for 30 minutes. Alternatively, for more robust decontamination, a solution of methanolic potassium hydroxide (30% KOH in 70% methanol) can be used for 5 minutes. Note: Methanolic KOH is flammable and corrosive; handle with extreme care.[3]

  • Detergent Wash: Following the initial decontamination, wash the surfaces or glassware thoroughly with a laboratory detergent solution.

  • Rinsing: Rinse the items twice with water.

  • Waste Collection: All solutions and materials used in the decontamination process (e.g., wipes, rinsate) must be collected and disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

DisposalWorkflow Start Material Contaminated with This compound IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in a labeled solid hazardous waste container IsSolid->SolidWaste Yes IsLiquid Is the waste liquid? IsSolid->IsLiquid No Store Store in a designated secondary containment area SolidWaste->Store LiquidWaste Collect in a labeled liquid hazardous waste container IsLiquid->LiquidWaste Yes IsLabware Is it contaminated labware/PPE? IsLiquid->IsLabware No LiquidWaste->Store LabwareWaste Collect in a designated hazardous waste container for solids IsLabware->LabwareWaste Yes IsLabware->Store No (Error) LabwareWaste->Store ContactEHS Contact Environmental Health & Safety (EHS) for disposal Store->ContactEHS End Proper Disposal ContactEHS->End

Caption: Logical workflow for the disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling 19-hydroxy-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

All personnel handling 19-hydroxy-10-deacetylbaccatin III must use the following personal protective equipment. This compound should be handled with extreme care, assuming it is hazardous.[4]

PPE CategoryItemSpecification
Hand Protection Double GlovesChemotherapy-tested nitrile gloves are required.[6] The outer glove should be disposed of immediately after handling the compound, and the inner glove upon leaving the work area.
Body Protection Disposable GownA solid-front, back-closing disposable gown made of a low-permeability fabric should be worn.[7]
Respiratory Protection Respirator or MaskFor handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) or a surgical mask should be used to prevent inhalation.[7][8]
Eye Protection Safety Goggles or Face ShieldChemical splash goggles or a full-face shield must be worn to protect the eyes from splashes and airborne particles.[7]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a biological safety cabinet.

    • Ensure all necessary PPE is available and in good condition.

    • Have a cytotoxic spill kit readily accessible.[9]

  • Gowning and Gloving:

    • Don all required PPE as listed in the table above before entering the designated handling area.

  • Handling the Compound:

    • If working with a powder, handle it within a fume hood to minimize inhalation risk.[8]

    • When weighing, use a balance with a draft shield.

    • If dissolving the compound, add the solvent slowly to avoid splashing.

    • All manipulations should be performed over a disposable, absorbent bench liner.

  • Post-Handling:

    • Carefully remove the outer pair of gloves and dispose of them as cytotoxic waste.

    • Wipe down the work surface with an appropriate deactivating agent (e.g., 10% bleach solution followed by a rinse with 70% ethanol), and then dispose of the wipe as cytotoxic waste.

    • Remove remaining PPE in the following order: gown, face shield/goggles, inner gloves. Dispose of all items as cytotoxic waste.

    • Wash hands thoroughly with soap and water after exiting the work area.[4][10]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, bench liners, and pipette tips, must be disposed of in a designated, clearly labeled, and sealed cytotoxic waste container.[11]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous waste container. Do not pour this waste down the drain.

  • Empty Containers: "Empty" containers that held the compound should be treated as hazardous waste and disposed of in the cytotoxic waste stream, as they may retain residual amounts of the substance.

  • Waste Pickup: Follow your institution's specific procedures for the collection and disposal of chemical and cytotoxic waste.

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood/BSC) gather_ppe Assemble PPE prep_area->gather_ppe spill_kit Ensure Spill Kit is Accessible gather_ppe->spill_kit handle_compound Handle Compound in Designated Area spill_kit->handle_compound In case of spill don_ppe Don All Required PPE don_ppe->handle_compound remove_outer_gloves Dispose of Outer Gloves handle_compound->remove_outer_gloves collect_solid Collect Solid Cytotoxic Waste handle_compound->collect_solid collect_liquid Collect Liquid Cytotoxic Waste handle_compound->collect_liquid dispose_containers Dispose of Empty Containers as Cytotoxic Waste handle_compound->dispose_containers decontaminate Decontaminate Work Surface remove_outer_gloves->decontaminate remove_ppe Remove Remaining PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands waste_pickup Arrange for Waste Pickup collect_solid->waste_pickup collect_liquid->waste_pickup dispose_containers->waste_pickup

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.